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  • Product: N,N'-Diformyl-L-cystine
  • CAS: 29581-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diformyl-L-cystine

For distribution to: Researchers, scientists, and drug development professionals. Abstract N,N'-Diformyl-L-cystine is a derivative of the naturally occurring amino acid L-cystine.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N,N'-Diformyl-L-cystine is a derivative of the naturally occurring amino acid L-cystine. While its structural analogue, N,N'-diacetyl-L-cystine, has been investigated for its immunomodulatory and antiatherosclerotic properties, N,N'-Diformyl-L-cystine remains a largely uncharacterized compound.[1] This guide addresses the current knowledge gap by providing a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. Leveraging established principles from the study of L-cystine and its N-acyl derivatives, this document offers both a summary of known information and a practical, expert-driven roadmap for researchers. Detailed, field-proven experimental protocols are provided to enable a thorough investigation of this promising molecule, ensuring scientific integrity and fostering further research into its potential applications.

Introduction: The Context of N,N'-Diformyl-L-cystine

L-cystine, the oxidized dimer of L-cysteine, plays a crucial role in protein structure and redox biology.[2] Its disulfide bond provides critical mechanical linkages that stabilize the three-dimensional structure of proteins.[2] However, the inherent poor solubility of L-cystine at physiological pH presents significant challenges in its application, particularly in pharmaceutical and cell culture formulations.

Chemical modification of the amino groups of L-cystine, such as through N-acylation, is a common strategy to enhance its solubility and modulate its biological activity. The well-studied analogue, N,N'-diacetyl-L-cystine, for instance, demonstrates improved solubility and exhibits interesting immunomodulatory effects.[1][3] N,N'-Diformyl-L-cystine, which features the smallest possible acyl group (formyl), represents another logical step in this line of inquiry. The smaller formyl group, compared to the acetyl group, may impart unique physicochemical and biological properties.

Despite its straightforward structure, a thorough review of the scientific literature and chemical databases reveals a significant lack of empirical data for N,N'-Diformyl-L-cystine. Commercial suppliers offer the compound but explicitly state that analytical data is not collected, placing the onus of characterization on the researcher. This guide aims to fill that void by providing a comprehensive, step-by-step approach to its synthesis and characterization.

Known Identifiers

While extensive experimental data is lacking, the fundamental identifiers for N,N'-Diformyl-L-cystine have been established.

IdentifierValueSource
IUPAC Name (2R,2'R)-3,3'-disulfanediylbis(2-formamidopropanoic acid)-
CAS Number 29581-98-4
Molecular Formula C₈H₁₂N₂O₆S₂
Molecular Weight 296.32 g/mol -

Proposed Synthesis and Purification of N,N'-Diformyl-L-cystine

A robust synthesis and purification protocol is the cornerstone of any physicochemical study. The following proposed method is adapted from established procedures for the N-acetylation of L-cystine and other amino acids.[4] The core principle involves the formylation of the two primary amino groups of L-cystine.

Synthetic Workflow

The proposed synthesis involves the reaction of L-cystine with a suitable formylating agent under basic conditions. A mixed anhydride approach using formic acid and acetic anhydride is a classic and effective method for formylation.

Caption: Proposed workflow for the synthesis and purification of N,N'-Diformyl-L-cystine.

Detailed Experimental Protocol

Materials:

  • L-Cystine (CAS: 56-89-3)

  • Formic acid (≥95%)

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus, and a vacuum oven.

Procedure:

  • Preparation of the Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to stir at 0-5°C for 1-2 hours to form the mixed anhydride.

  • Formylation Reaction: To the pre-formed mixed anhydride, add L-cystine portion-wise while maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the suspension to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and diethyl ether.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure N,N'-Diformyl-L-cystine.

Structural and Purity Analysis

A comprehensive analysis is required to confirm the identity, structure, and purity of the synthesized N,N'-Diformyl-L-cystine.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[5][6][7]

Proposed Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.

Predicted Spectral Features:

  • ¹H NMR:

    • A singlet for the formyl proton (-CHO) is expected around 8.0-8.5 ppm.

    • A multiplet for the α-proton (-CH) adjacent to the formamide and carboxylic acid groups.

    • A set of diastereotopic multiplets for the β-protons (-CH₂) due to the chiral center.

    • A broad singlet for the amide proton (-NH), which may exchange with D₂O.

    • A broad singlet for the carboxylic acid proton (-COOH), also exchangeable.

  • ¹³C NMR:

    • A signal for the carboxylic carbon (-COOH) around 170-175 ppm.

    • A signal for the formyl carbon (-CHO) around 160-165 ppm.

    • A signal for the α-carbon (-CH) around 50-55 ppm.[8][9]

    • A signal for the β-carbon (-CH₂) around 40-45 ppm.[8][9]

Caption: Structure of N,N'-Diformyl-L-cystine with key proton and carbon environments for NMR analysis.

IR spectroscopy is excellent for confirming the presence of key functional groups.[10][11][12][13]

Proposed Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried, purified product or use an ATR-FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3000-2500 (broad)O-H stretchCarboxylic acid
~1720-1700C=O stretchCarboxylic acid
~1680-1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~540-480S-S stretchDisulfide

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[14][15][16]

Proposed Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is recommended.

  • Analysis: Infuse a dilute solution of the sample into the mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes.

Predicted Results:

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 297.0214 and potentially the sodium adduct [M+Na]⁺ at m/z 319.0034.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 295.0058 should be observed.

Purity and Isomeric Analysis

Proposed Protocol:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is recommended.[17][18][]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide and carboxyl groups.

  • Outcome: A single major peak should be observed, and the purity can be calculated based on the peak area percentage.

It is crucial to confirm that the L-configuration is retained throughout the synthesis.

Proposed Protocol:

  • Column: A chiral stationary phase (CSP) designed for amino acid analysis, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[20][21][22]

  • Mobile Phase: A polar organic or reversed-phase mobile phase system, often containing an acidic modifier, as recommended by the column manufacturer.

  • Detection: UV or Mass Spectrometric detection.

  • Outcome: A single peak corresponding to the L,L-isomer should be observed. Spiking the sample with a synthesized racemic standard would confirm the peak identity.

Physicochemical Properties: Predictions and Experimental Determination

The following section outlines the key physicochemical properties and provides protocols for their experimental determination.

PropertyPredicted Value/BehaviorExperimental Protocol
Appearance White to off-white crystalline solidVisual inspection.
Melting Point Likely to decompose upon melting, similar to L-cystine (~260 °C).[8]Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).
Solubility Expected to have significantly higher aqueous solubility at neutral pH compared to L-cystine due to the formylation of the amino groups, which prevents zwitterion formation at neutral pH. Solubility will still be pH-dependent.Measure solubility in various solvents (water, PBS, ethanol, DMSO) by adding excess solid to a known volume of solvent, equilibrating, filtering, and quantifying the dissolved amount by HPLC or UV-Vis spectroscopy.
Optical Rotation Expected to be levorotatory.Measured using a polarimeter. A solution of known concentration in a suitable solvent (e.g., 1 M HCl) is prepared, and the angle of rotation is measured at the sodium D-line (589 nm).
pKa Two pKa values corresponding to the two carboxylic acid groups, likely in the range of 2-4.Determined by potentiometric titration of a solution of the compound with a standardized base.

Conclusion

N,N'-Diformyl-L-cystine is a molecule of interest due to its relationship with the biologically active L-cystine and its N-acetylated counterpart. This guide acknowledges the current scarcity of empirical data and provides a comprehensive, scientifically-grounded framework for its synthesis, purification, and full physicochemical characterization. The detailed protocols and predictive insights are designed to empower researchers to confidently produce and analyze this compound, paving the way for future investigations into its properties and potential applications in drug development and other scientific fields. By following the methodologies outlined herein, the scientific community can build a robust and reliable dataset for this under-explored molecule.

References

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Kim, J. H., et al. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Korean Chemical Society, 2019. Available from: [Link]

  • Barth, A. Infrared spectroscopy of amino acid side chains. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2007. Available from: [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

  • Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. 2019. Available from: [Link]

  • Barth, A. The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 2000. Available from: [Link]

  • Defense Technical Information Center. INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. 1970. Available from: [Link]

  • Jones, J. H., et al. Mass spectra of cysteine derivates. Advances in Experimental Medicine and Biology, 1977. Available from: [Link]

  • Iogansen, A. V., et al. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy, 1977. Available from: [Link]

  • Harpp, D. N. & Gleason, J. G. Preparation and mass spectral properties of cystine and lanthionine derivatives. Novel synthesis of L-lanthionine by selective desulfurization. The Journal of Organic Chemistry, 1971. Available from: [Link]

  • Molnár-Perl, I. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography A, 2009. Available from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • PubChem. (-)-Cystine. Available from: [Link]

  • PubChem. L-(+)-Cysteine. Available from: [Link]

  • ResearchGate. 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Available from: [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. 2021. Available from: [Link]

  • Husain, A., et al. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 2017. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of the l-cysteine (a) and Ag-cysteine 1:5 systems (b)... Available from: [Link]

  • ResearchGate. Synthesis of the NAC ester derivatives... Available from: [Link]

  • PubChem. N,N'-Diacetyl-L-cystine. Available from: [Link]

  • ACS Publications. Solution NMR Spectroscopy with Isotope-Labeled Cysteine (13C and 15N) Reveals the Surface Structure of l-Cysteine-Coated Ultrasmall Gold Nanoparticles (1.8 nm). Langmuir, 2018. Available from: [Link]

  • Google Patents. US20190084926A1 - Method for Preparation of N-Acetyl Cysteine Amide and Derivatives Thereof.
  • PubChem. Cystine, N,N'-diacetyl-, L-. Available from: [Link]

  • ResearchGate. Mass chromatograms of cysteine-containing dipeptide authentic standards... Available from: [Link]

  • Wikipedia. Cystine. Available from: [Link]

  • Cheméo. Chemical Properties of L-Cysteine (CAS 52-90-4). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of water-soluble N-Acetyl-L-cysteine conjugates of naphtazarin (5,8-Dihydroxy-1,4-naphthoquinone) derivatives. 2025. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... Available from: [Link]

  • Ovid. A New N-Acyl Derivative of (S)-Cysteine for... : Russian Journal of Bioorganic Chemistry. 2004. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of N,N'-Diformyl-L-cystine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For active pharmaceutical ingredients (APIs) and their precursors, crystal structure analysis is not merely an academic exercise; it is a critical component of drug design, formulation, and intellectual property protection. N,N'-Diformyl-L-cystine, a derivative of the naturally occurring amino acid L-cystine, presents a compelling case for detailed structural elucidation. Its structure, defined by the conformation of the core cystine framework and the orientation of the N-formyl groups, dictates its intermolecular interactions, which in turn govern properties such as solubility, stability, and crystal packing.

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of N,N'-Diformyl-L-cystine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the experimental and computational workflow, from material synthesis and crystallization to data collection, structure refinement, and in-depth analysis. It is designed to equip researchers with the expertise to not only execute these protocols but also to interpret the results with authority and insight.

Introduction: The Structural Imperative of N,N'-Diformyl-L-cystine

L-cystine is formed by the dimerization of two L-cysteine molecules through a disulfide bond and crystallizes in a hexagonal system[1][2]. This disulfide linkage is a crucial structural motif in many proteins and peptides. Chemical modification of the terminal amino groups, as in N,N'-Diformyl-L-cystine, fundamentally alters the molecule's hydrogen bonding capabilities and steric profile. The addition of the formyl groups introduces new hydrogen bond acceptors (the carbonyl oxygens) and removes the primary amine donors, which are critical to the crystal packing of the parent L-cystine molecule[3].

Understanding the crystal structure of N,N'-Diformyl-L-cystine is paramount for:

  • Polymorph Screening: Identifying different crystalline forms that can have drastically different physicochemical properties.

  • Rational Drug Design: Using the structure as a scaffold for designing more complex molecules with specific binding properties.

  • Formulation Development: Predicting crystal habit, stability, and compatibility with excipients.

  • Computational Modeling: Providing an accurate, experimentally validated starting point for theoretical calculations of its properties[1][4].

This guide outlines the complete workflow to achieve this structural understanding.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-stage process that demands precision at every step. The causality behind each choice is critical for a successful outcome.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Sample Harvest Crystal Harvesting & Mounting Crystallization->Harvest Single Crystal Growth Screening Initial Diffraction Screening Harvest->Screening Mounted Crystal DataCollection Full Data Collection Screening->DataCollection Optimized Strategy Integration Data Integration & Scaling DataCollection->Integration Raw Diffraction Frames Solution Structure Solution (Phase Problem) Integration->Solution Reflection File (hkl) Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation Refinement->Validation Refined Structure Final_Report Final Structural Report (CIF) Validation->Final_Report Final CIF & Report

Caption: The comprehensive workflow for single-crystal X-ray structure determination.

Synthesis and Purification Protocol

The quality of the final crystal structure is entirely dependent on the purity of the starting material. Amorphous impurities or closely related chemical species can inhibit crystallization or introduce disorder into the crystal lattice.

Protocol: Synthesis of N,N'-Diformyl-L-cystine

  • Starting Material: Procure high-purity L-cystine (>99%). The synthesis is adapted from standard N-acylation procedures, similar to those used for related L-cystine diamides[5].

  • Formylation: Suspend L-cystine in an excess of formic acid, which will act as both the solvent and the formylating agent.

  • Activation: Add acetic anhydride dropwise to the cooled (0 °C) suspension with vigorous stirring. This in-situ reaction forms a mixed anhydride with formic acid, a potent formylating agent.

    • Causality: Using a mixed anhydride at low temperatures prevents side reactions and potential racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the solution becomes clear, indicating the completion of the reaction.

  • Workup: Remove the excess formic acid and acetic acid under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure N,N'-Diformyl-L-cystine. Purity should be confirmed by NMR and Mass Spectrometry.

Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.

Protocol: Crystallization Screening

  • Methodology: The slow evaporation technique is a robust starting point for small molecules.

  • Solvent Screening: Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents. A good starting list includes:

    • Water

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile

    • Ethyl Acetate

    • Binary mixtures of the above (e.g., Ethanol/Water, Acetone/Hexane).

  • Setup:

    • Dissolve ~5-10 mg of the compound in 1-2 mL of the chosen solvent in a small, clean vial. Gentle heating may be required to achieve dissolution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Causality: The pinholes allow for slow evaporation, which encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitoring: Observe the vials daily under a microscope for the appearance of single crystals over several days to weeks.

X-ray Diffraction and Structure Determination

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the process of data collection and structure solution can begin.

Protocol: Data Collection, Solution, and Refinement

  • Crystal Mounting: Using a micromanipulator, carefully select and mount a single crystal on a cryo-loop. The crystal is then flash-cooled in a stream of liquid nitrogen (100 K).

    • Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for higher quality data to be collected.

  • Data Collection: The mounted crystal is placed on a modern X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector[6]. Key parameters include:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Strategy: A series of scans are performed at different crystal orientations to measure a complete and redundant set of diffraction spots (reflections).

  • Data Processing: The raw diffraction images are processed using software like HKL2000[6]. This involves:

    • Indexing: Determining the unit cell parameters and crystal system.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging redundant measurements to produce a final reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (S, O, N, C).

  • Model Refinement: The initial atomic model is refined against the experimental data. This is an iterative process of:

    • Assigning atom types and positions.

    • Refining atomic coordinates and anisotropic displacement parameters (which model thermal vibration).

    • Locating and refining hydrogen atoms from the difference electron density map.

    • The refinement is complete when the model converges, indicated by low R-factors (R1, wR2) and a good goodness-of-fit (GooF).

Structural Analysis of N,N'-Diformyl-L-cystine

While a definitive structure requires experimental data, we can predict key features based on the known structures of L-cystine and related molecules[1][3]. The analysis focuses on bond lengths, torsion angles, and intermolecular interactions.

Caption: Molecular structure of N,N'-Diformyl-L-cystine with key atoms labeled.

Crystallographic Data Summary (Hypothetical)

The table below presents expected values for a typical small molecule crystal structure determination.

ParameterExpected Value / Type
Chemical FormulaC8H12N2O6S2
Formula Weight300.32 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁ or P2₁2₁2₁ (chiral)[7]
a, b, c (Å)5-15 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
Volume (ų)800-1500 ų
Z (molecules/unit cell)2 or 4
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (GooF)~1.0
Molecular Geometry

The core geometry is defined by the disulfide bridge. The conformation around this bond is of primary interest.

Bond/AngleDescriptionExpected Value
S–S Bond The disulfide bond length.~2.04 Å. This is a highly conserved value in cystine and its derivatives[1][4].
C–S Bond The bond between the sulfur and the β-carbon.~1.85 Å.
C–S–S Angle The angle formed by the disulfide bridge.~104°.
χ³ Torsion The Cβ–S–S'–Cβ' torsion angle. This is the most significant conformational variable, defining the overall shape of the molecule.Typically near ±90°. This "gauche" conformation minimizes lone-pair repulsion on the sulfur atoms. Values can range from 70° to 110° depending on crystal packing forces.
N–C=O Geometry The geometry of the N-formyl group.The amide bond (N-C) will exhibit partial double-bond character (~1.33 Å) and will be planar. The C-N-Cα-C' torsion angle (phi, φ) will be a key determinant of conformation.
Supramolecular Assembly and Hydrogen Bonding

The crystal packing will be dominated by hydrogen bonds involving the carboxylic acid and N-formyl groups.

  • Carboxylic Acid Dimers: It is highly probable that the carboxylic acid groups will form strong, centrosymmetric or pseudo-centrosymmetric dimers via O–H···O hydrogen bonds. This is a very common and stabilizing motif in crystal structures of carboxylic acids.

  • Amide Interactions: The formyl group's carbonyl oxygen is a potent hydrogen bond acceptor. It will likely accept a hydrogen bond from the carboxylic acid of a neighboring molecule (O–H···O=C) or potentially a weaker C-H···O interaction. The amide N-H, which is present in parent L-cystine, is now replaced by an N-CHO group, fundamentally changing the hydrogen bond donor/acceptor landscape.

Conclusion

This guide has outlined an authoritative and technically grounded framework for the complete crystal structure analysis of N,N'-Diformyl-L-cystine. By adhering to these validated protocols, researchers can reliably proceed from a purified powder to a refined, publication-quality crystal structure. The true value of this process lies not just in the final atomic coordinates, but in the comprehensive understanding of the molecule's conformational preferences and intermolecular interactions. This structural intelligence is indispensable for professionals in drug development, enabling informed decisions in lead optimization, polymorph control, and formulation design, ultimately accelerating the path from molecule to medicine.

References

  • Yakel, H., & Hughes, E. (1954). The crystal structure of N,N'-diglycyl-l-cystine dihydrate. Acta Crystallographica. Available at: [Link]

  • Rimer, J. D., et al. (2014). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. l-CYSTINE. Organic Syntheses Procedure. Available at: [Link]

  • Zheng, J., et al. (2013). Molecular Conformations of Crystalline L‑Cysteine Determined with Vibrational Cross Angle Measurements. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. XRD patterns of l-cystine and l-cysteine. ResearchGate. Available at: [Link]

  • Colin, C. R., et al. (2016). Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. Crystal Growth & Design. Available at: [Link]

  • Su, Y., et al. (2022). Crystalline Structures of L-Cysteine and L-Cystine; a combined theoretical and experimental characterization. Vrije Universiteit Brussel. Available at: [Link]

  • Arumanayagam, T. G., & Kumar, P. S. (2015). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. SciELO. Available at: [Link]

  • ResearchGate. (2022). Crystalline structures of L-cysteine and L-cystine: a combined theoretical and experimental characterization. ResearchGate. Available at: [Link]

  • Müller, A., et al. (2012). Crystal structures of two solute receptors for L-cystine and L-cysteine, respectively, of the human pathogen Neisseria gonorrhoeae. Journal of Molecular Biology. Available at: [Link]

  • Su, Y., et al. (2022). Crystalline structures of l-cysteine and l-cystine: a combined theoretical and experimental characterization. Vrije Universiteit Brussel Research Portal. Available at: [Link]

  • ResearchGate. Crystal structure of L-cystine. ResearchGate. Available at: [Link]

  • PubChem. N,N'-Diacetyl-L-cystine. PubChem Database. Available at: [Link]

  • Joseph, C. E., et al. (2004). Preparation, crystallization and X-ray diffraction analysis to 1.5 Å resolution of rat cysteine dioxygenase, a mononuclear iron enzyme responsible for cysteine thiol oxidation. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Moggach, S. A., et al. (2005). The molecular structure of l-cystine at ambient temperature and at high pressure. Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • Arumanayagam, T. G., & Sankar, P. K. (2015). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Materials Research. Available at: [Link]

  • Google Patents. (2004). Crystallization method of L-cystine and novel crystal. Google Patents.
  • Bar-Ilan University. (2012). Biomimetic crystallization of L-cystine hierarchical structures. Bar-Ilan University Research. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Formyl-Protected Cysteine

Abstract Cysteine's unique thiol side chain is both a cornerstone of protein structure and function and a significant challenge in synthetic peptide chemistry and drug development. Effective protection of this thiol grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cysteine's unique thiol side chain is both a cornerstone of protein structure and function and a significant challenge in synthetic peptide chemistry and drug development. Effective protection of this thiol group is paramount to prevent undesired side reactions, primarily oxidation to the disulfide cystine. While a plethora of protecting groups exist, the N-formyl group presents a simple, small-mass option whose stability profile warrants careful consideration. This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of N-formyl-cysteine. We will deconstruct the fundamental chemical principles governing its stability, explore the critical influence of environmental factors such as pH and temperature, and detail robust experimental protocols for its empirical assessment. The narrative emphasizes the causality behind its lability, particularly its incompatibility with base-driven chemistries like Fmoc-SPPS, while contextualizing its potential utility. This document serves as a technical resource for scientists navigating the complexities of cysteine chemistry in peptide synthesis and the development of cysteine-containing therapeutics.

The Strategic Imperative of Cysteine Protection

The sulfur-containing amino acid cysteine plays a pivotal role in biological chemistry. Its thiol (-SH) side chain is a potent nucleophile, readily participates in redox reactions, and is the key precursor to disulfide bonds—covalent linkages that are fundamental to the tertiary and quaternary structure of countless proteins and peptide-based therapeutics.[1] However, the very reactivity that makes cysteine so valuable also renders it highly problematic during chemical synthesis.[2]

Unprotected cysteine residues are prone to a variety of side reactions, including:

  • Oxidation: The thiol group is easily oxidized to form a disulfide bond with another cysteine, leading to unintended dimerization or oligomerization of the target molecule.[3]

  • Alkylation: The nucleophilic thiol can react with electrophilic species present in the synthesis mixture.

  • Racemization: The chiral integrity of the amino acid can be compromised under certain conditions, particularly basic environments.[2]

To mitigate these challenges, the thiol group is temporarily masked with a protecting group.[4] An ideal protecting group should be introduced efficiently, remain stable throughout the synthetic steps, and be removed cleanly under specific conditions that do not harm the final product.[5] This concept of "orthogonality," where different protecting groups can be removed independently, is crucial for complex syntheses, such as those involving multiple, regioselective disulfide bonds.[1][4]

The N-Formyl Group: A Profile

The formyl group (-CHO) is one of the simplest acyl-type protecting groups. While it is more commonly employed to protect the indole nitrogen of tryptophan, particularly in Boc-based solid-phase peptide synthesis (SPPS), its application to other functional groups, including the amino and thiol groups of cysteine, is chemically plausible.[3][6]

Chemical Structure and Rationale

The formyl group is attached to the cysteine's nitrogen atom, yielding N-formyl-L-cysteine. This protection strategy simultaneously masks the primary amine, which can be relevant in specific synthetic routes.

Caption: Chemical structures of L-Cysteine, N-Formyl-L-Cysteine, and L-Cystine.

The primary rationale for using a formyl group is its small size and straightforward introduction, often using reagents like formic acid activated with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).[7] However, its stability profile is a critical determining factor for its applicability.

Principles of Thermodynamic vs. Kinetic Stability

When evaluating a protected amino acid, it is crucial to distinguish between thermodynamic and kinetic stability.[8]

  • Thermodynamic Stability relates to the difference in Gibbs free energy (ΔG) between the protected molecule and its degradation products. A thermodynamically stable compound exists at a lower energy state than its breakdown components.

  • Kinetic Stability refers to the energy barrier (activation energy, ΔG‡) that must be overcome for the degradation reaction to occur. A compound can be thermodynamically unstable but kinetically stable (i.e., metastable) if the activation energy for its decomposition is very high.

In practice, for a protecting group to be useful, it must be kinetically stable under a wide range of synthetic conditions but become kinetically labile under specific, controlled deprotection conditions.

Critical Factors Governing the Stability of N-Formyl-Cysteine

The stability of the formamide bond in N-formyl-cysteine is not absolute and is highly dependent on the chemical environment.

pH-Dependent Hydrolysis

The formyl group is susceptible to hydrolysis, and the rate of this reaction is strongly pH-dependent.

  • Acidic Conditions (pH < 6): Under acidic conditions, the carbonyl oxygen of the formyl group can be protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, leading to hydrolysis. However, the formyl group is generally considered relatively stable under the moderately acidic conditions used for Boc-SPPS cleavage (e.g., trifluoroacetic acid, TFA).[9] Extreme acidity and high temperatures will accelerate degradation.[10]

  • Neutral to Slightly Basic Conditions (pH 7-9): In this range, the stability of S-conjugates of cysteine has been shown to decrease.[11] The primary degradation pathway is hydrolysis catalyzed by hydroxide ions.

  • Strongly Basic Conditions (pH > 10): The formyl group is highly labile under strongly basic conditions. This is the most significant liability of this protecting group. The use of piperidine (typically ~pH 11) for Fmoc group removal in Fmoc-SPPS will readily cleave the N-formyl group, making it incompatible with this mainstream synthetic strategy.[4][12] This base-lability is a defining characteristic of its kinetic instability.

Thermal Stress

Increased temperature provides the energy to overcome the activation barrier for degradation reactions. The stability of cysteine and its derivatives is known to decrease significantly with rising temperature.[13][14] The degradation of N-formyl-cysteine is expected to follow first-order kinetics, where the rate of degradation increases exponentially with temperature, a relationship described by the Arrhenius equation. Empirical studies are necessary to quantify the half-life of N-formyl-cysteine at various temperatures relevant to storage (e.g., 5°C, 25°C) and processing (e.g., 50°C).

Degradation Pathways

The primary degradation pathway for N-formyl-cysteine is deformylation via hydrolysis, which liberates free cysteine. Once the protecting group is removed, the nascent, highly reactive thiol is immediately vulnerable to oxidation, leading to the formation of the cystine dimer.

A N-Formyl-L-Cysteine B L-Cysteine A->B Hydrolysis (Acid or Base Catalyzed) C L-Cystine B->C Oxidation (e.g., O2, mild oxidants)

Caption: Primary degradation pathway of N-Formyl-L-Cysteine.

Experimental Assessment of Stability

A rigorous, data-driven approach is essential to characterize the stability of N-formyl-cysteine. A well-designed stability study provides the quantitative data needed to make informed decisions in a research or drug development setting.

Experimental Workflow

A typical stability study follows a structured workflow to ensure data integrity and reproducibility.

cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of N-Formyl-Cysteine B Aliquot into Stress Condition Buffers (e.g., pH 3, 5, 7, 9) A->B C Incubate Samples at Controlled Temperatures (e.g., 5°C, 25°C, 50°C) B->C D Withdraw Aliquots at Time Points (T=0, 1, 2, 4, 8, 24h) C->D E Quench Reaction (e.g., acidification) D->E F Analyze by Stability- Indicating RP-HPLC E->F G Quantify % Remaining Parent Compound F->G H Calculate Degradation Rate / Half-Life G->H

Caption: General experimental workflow for assessing chemical stability.

Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[15] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.

Objective: To develop a method that separates N-formyl-cysteine from its primary degradants (cysteine, cystine).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column Selection: A C18 stationary phase is a robust starting point (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to resolve polar (cysteine) and less polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Detection: UV detection at a wavelength where N-formyl-cysteine has significant absorbance (e.g., 214 nm or 220 nm).

  • Method Validation (Self-Validating System): The method's suitability is confirmed by performing a forced degradation study. Samples are intentionally degraded under harsh conditions (acid, base, oxidation, heat) to generate degradants. The HPLC method is considered "stability-indicating" only if the parent peak decreases over time and new peaks for degradants appear with baseline resolution from the parent peak.[16]

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for small molecule separation.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Gradient 5% to 50% B over 20 minTo resolve compounds of varying polarity.
Detection UV at 214 nmWavelength for detecting peptide/amide bonds.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Table 1: Example starting parameters for a stability-indicating RP-HPLC method.
Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the analytical method.

Methodology:

  • Prepare Solutions: Prepare solutions of N-formyl-cysteine (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Heat the solution at 80°C for 24 hours.

  • Analysis: Neutralize the acid/base samples if necessary, then analyze all samples by the developed RP-HPLC method and by LC-MS to identify the mass of the degradation products.

Condition Time Expected Outcome
0.1 M HCl, 60°C4hModerate to significant deformylation.
0.1 M NaOH, RT1hRapid and complete deformylation.
3% H₂O₂, RT4hFormation of cystine after deformylation.
80°C24hThermally-induced hydrolysis.
Table 2: Summary of forced degradation conditions and expected results.

Implications for Research and Drug Development

The thermodynamic and kinetic stability profile of N-formyl-cysteine dictates its practical applications.

  • Incompatibility with Fmoc-SPPS: The high lability of the formyl group to piperidine renders it unsuitable for standard Fmoc-based peptide synthesis.[4][12] This is its most significant limitation.

  • Potential in Boc-SPPS: It may have niche applications in Boc-SPPS, where deprotection steps are acidic. Its stability in TFA is a key advantage here. However, final cleavage with strong acids like hydrogen fluoride (HF) may also remove the formyl group.[9]

  • Drug Formulation Challenges: For a therapeutic agent, the instability in neutral or basic conditions poses a significant formulation challenge. A drug substance containing an N-formyl-cysteine moiety would require a formulation buffered at a mildly acidic pH to ensure adequate shelf-life.

  • Analytical Reference: Understanding its stability is crucial when using N-formyl-cysteine as an analytical standard or in cell-based assays, as degradation in media (typically pH ~7.4) could lead to erroneous results.[15]

Conclusion

The N-formyl protecting group for cysteine is characterized by a distinct stability profile: relative stability in moderately acidic environments and pronounced lability under basic conditions. This dichotomy makes it largely incompatible with the widely used Fmoc-SPPS methodology but suggests potential, albeit niche, utility in Boc-based strategies. The thermodynamic drive towards hydrolysis, particularly under base catalysis, is the primary stability concern, leading to the liberation of the highly reactive cysteine thiol. Any researcher or developer considering the use of N-formyl-cysteine must undertake rigorous, empirically-driven stability studies using validated, stability-indicating methods to quantify its degradation kinetics. This foundational data is non-negotiable for ensuring the success of a synthetic route or the viability of a drug development program.

References

  • ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11393. [Link]

  • Thurston, C. G., & West, J. D. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 511-531. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 16-43. [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

  • Carroll, K. S., & Sbodio, J. I. (2026). Best practices for cysteine analysis. Science Exploration Press. [Link]

  • ResearchGate. (2026). Best practices for cysteine analysis. [Link]

  • Pool, C. T., Boyd, J. G., & Tam, J. P. (2004). Ninhydrin as a reversible protecting group of amino-terminal cysteine. Journal of Peptide Research, 63(3), 223-234. [Link]

  • Shang, L., Dong, S., & Wang, E. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(S1), 1-8. [Link]

  • Al-Bawab, A. Q., & Al-Qurain, A. A. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights, 1(1), e2-e2. [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

  • Albericio, F., & Carpino, L. A. (2002). 1 Protection Reactions. In Peptide Synthesis (pp. 1-62). Wiley-VCH. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • El-Ghandi, M., & Tepperman, H. M. (1996). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine. Chemical Research in Toxicology, 9(3), 654-658. [Link]

  • ResearchGate. (2025). Solid Phase Formylation of N-Terminus Peptides. [Link]

  • Jering, H., & Konig, W. (1977). U.S. Patent No. 4,021,418. Washington, DC: U.S.
  • Liu, X., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Foods, 10(9), 2205. [Link]

  • Glansdorff, P., Nicolis, G., & Prigogine, I. (1974). The Thermodynamic Stability Theory of Non-Equilibrium States. Proceedings of the National Academy of Sciences, 71(5), 197-200. [Link]

  • Thuy, N. M. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94. [Link]

  • Hellec, A., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 15(1), 164. [Link]

  • Weenen, H., et al. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 2055-2062. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of N,N'-Diformyl-L-cystine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of N,N'-Diformyl-L-cystine, a key derivative of the amino acid L-cystin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of N,N'-Diformyl-L-cystine, a key derivative of the amino acid L-cystine. Understanding the solubility of this compound in various organic solvents is paramount for its purification, formulation, and application in pharmaceutical and chemical research. While specific quantitative data for N,N'-Diformyl-L-cystine is not extensively available in public literature, this guide synthesizes foundational solubility principles, presents comparative data from structurally similar molecules, and provides a robust, step-by-step experimental protocol for researchers to determine precise solubility values. By explaining the theoretical underpinnings of solubility and offering a practical framework for its determination, this document serves as an essential resource for scientists and drug development professionals working with this and similar compounds.

Introduction to N,N'-Diformyl-L-cystine and its Significance

N,N'-Diformyl-L-cystine is a derivative of L-cystine, a disulfide-linked dimer of the amino acid cysteine. The addition of formyl groups to the amino functionalities significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical attribute that influences:

  • Process Chemistry: Solvent selection for synthesis and purification (e.g., crystallization) is dictated by solubility at different temperatures.

  • Formulation Development: Achieving desired drug concentration in a dosage form depends on its solubility in appropriate excipients and solvent systems.

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption, which is directly related to solubility.

Given the importance of these factors, a well-characterized solubility profile is not merely academic but a fundamental requirement for successful drug development and chemical process optimization.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like." This can be quantified using models such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[1][2]

  • δD (Dispersion forces): Arise from temporary dipoles in molecules.

  • δP (Polar forces): Result from permanent dipole moments.

  • δH (Hydrogen bonding): The energy from hydrogen bonds between molecules.[2]

Each molecule can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with a small distance (Ra) between their points in Hansen space are likely to be miscible.[3][4]

The N,N'-Diformyl-L-cystine molecule possesses a complex array of functional groups that contribute to its overall HSP:

  • Two Carboxylic Acid Groups: Capable of strong hydrogen bonding (high δH).

  • Two Amide (Formyl) Groups: Contribute to polarity (δP) and hydrogen bonding (δH).

  • A Disulfide Bond and Alkyl Backbone: Contribute to dispersion forces (δD).

This structure suggests that N,N'-Diformyl-L-cystine will exhibit preferential solubility in polar solvents capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be limited in nonpolar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately determining the solubility of N,N'-Diformyl-L-cystine.

Step 1: Preparation

  • Add an excess amount of solid N,N'-Diformyl-L-cystine to a series of vials, each containing a precisely measured volume (e.g., 1-5 mL) of the selected organic solvent.

    • Causality: Using an excess of solid is critical to ensure that a saturated solution is formed, which is the definition of equilibrium solubility.[7] Visual confirmation of undissolved solid at the end of the experiment validates this condition.

Step 2: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a predetermined period, typically 24 to 48 hours.[5]

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process.[7] An extended equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[5]

Step 3: Sample Separation

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality: Filtration is a crucial step to remove all undissolved solid particles.[6] Failure to do so will lead to an overestimation of the solubility, as the analysis would measure both dissolved and suspended material.

Step 4: Analysis and Quantification

  • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Causality: HPLC-UV is a standard, robust method for quantifying the concentration of organic molecules.[8] A pre-established calibration curve with known standards of N,N'-Diformyl-L-cystine is essential for accurate quantification. The analysis of cysteine derivatives can be challenging due to their reactivity; derivatization or specific chromatographic conditions may be required for robust analysis.[9][10][11]

Step 5: Calculation

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Express the solubility in standard units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_analysis Step 4: Quantification cluster_calc Step 5: Calculation node_prep Add excess N,N'-Diformyl-L-cystine to solvent in vial node_equil Seal and agitate vials (24-48h at constant T) node_prep->node_equil node_settle Settle undissolved solid node_equil->node_settle node_filter Filter supernatant (0.22 µm syringe filter) node_settle->node_filter Aliquot node_dilute Dilute filtered sample node_filter->node_dilute node_hplc Analyze by HPLC-UV node_dilute->node_hplc node_calc Calculate solubility (e.g., mg/mL) node_hplc->node_calc

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Solubility Data & Solvent System Analysis

While direct, published quantitative solubility data for N,N'-Diformyl-L-cystine is scarce, valuable insights can be drawn from related compounds. The following table summarizes known solubility data for a structurally similar analog, N,N'-Diacetyl-L-cystine, and the parent compound, L-Cysteine, to provide an estimated solubility profile.

CompoundSolventSolubility (Approx.)Temperature (°C)Comments & Inferences for N,N'-Diformyl-L-cystine
N,N'-Diacetyl-L-cystine Ethanol~25 mg/mL[12]Not SpecifiedThe formyl group is more polar than the acetyl group, which may slightly alter solubility, but ethanol is still expected to be a good solvent.
N,N'-Diacetyl-L-cystine DMSO~20 mg/mL[12]Not SpecifiedDMSO is a strong polar aprotic solvent; high solubility is expected for the diformyl derivative as well.
N,N'-Diacetyl-L-cystine DMF~20 mg/mL[12]Not SpecifiedSimilar to DMSO, DMF is a potent polar aprotic solvent, and good solubility is anticipated.
L-Cysteine (Parent) Water~280 mg/mL[13]25High aqueous solubility due to zwitterionic nature. Formylation will decrease this significantly.
L-Cysteine (Parent) MethanolHigh[14]Not SpecifiedMethanol is the most polar alcohol and shows the highest solubility for L-Cysteine among alcohols.[14]
L-Cysteine (Parent) EthanolModerate[14]Not SpecifiedSoluble, but less so than in methanol.[14]
L-Cysteine (Parent) AcetonitrileLow[14]Not SpecifiedThe low solubility of the parent amino acid suggests the diformyl derivative will also have limited solubility.[14]

Interpretation and Solvent Selection Insights:

  • High Solubility Expected: In polar protic solvents like methanol and ethanol , and polar aprotic solvents such as DMSO and DMF . These solvents can effectively solvate the polar amide and carboxylic acid groups.

  • Moderate Solubility Expected: In other lower-chain alcohols like isopropanol and n-propanol .

  • Low to Insoluble Expected: In nonpolar solvents like hexanes , toluene , and less polar solvents like ethyl acetate and dichloromethane .

This profile suggests that for purification by crystallization, a solvent/anti-solvent system could be highly effective. For example, dissolving N,N'-Diformyl-L-cystine in a minimal amount of hot methanol or ethanol and then adding a nonpolar anti-solvent like ethyl acetate or hexanes upon cooling would likely induce precipitation of the purified compound.

Advanced Considerations

  • Impact of pH: In mixed aqueous-organic systems, the pH will have a profound impact. The two carboxylic acid groups (pKa ~2-3) will be deprotonated at neutral and basic pH, forming a highly polar dianion that would be much more soluble in water but less soluble in less polar organic solvents.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies (e.g., by XRPD) to ensure consistency and reproducibility.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, involves dissolving a compound from a DMSO stock solution into an aqueous buffer and can often overestimate the true solubility.[8][15]

Conclusion

This technical guide establishes a comprehensive framework for understanding and determining the solubility profile of N,N'-Diformyl-L-cystine. While specific quantitative data remains to be broadly published, the theoretical principles and comparative data presented herein strongly indicate that its solubility is dominated by its polar functional groups. The provided shake-flask protocol offers a robust and reliable method for researchers to generate precise solubility data in their solvents of interest, enabling informed decisions in process development, formulation, and chemical research.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?Link

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.Link

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Link

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Link

  • Cayman Chemical. (2022, October 3). N,N'-Diacetyl-L-cystine - Product Information.Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Link

  • Mohamad Zharif, M. A., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346. Link

  • Tanaka, Y., et al. (2020). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Mass Spectrometry (Tokyo), 9(1), A0082. Link

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility.Link

  • Zhang, X., et al. (2025, December 31). Best practices for cysteine analysis. Metabolites, 13(1), 118. Link

  • Google Patents. (2015). JP2015049201A - Cysteine and cystine quantitative method and quantitative reagent kit.Link

  • ThermoFisher Scientific. Determination Of Cysteine / Cystine In Protein and Peptide Samples.Link

  • Wikipedia. (n.d.). Hansen solubility parameter.Link

  • Osorio-Zambrano, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Applied Sciences, 13(16), 9474. Link

  • ResearchGate. Hansen solubility parameters (HSP).Link

  • Hansen Solubility Parameters. (n.d.). HSP Basics.Link

  • Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.Link

  • Liu, Z., et al. (2021). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data, 66(4), 1836-1846. Link

  • Houben-Weyl. (2004). Synthesis of Cystine Peptide Analogues. Science of Synthesis, 21, 185-212. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.Link

  • Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3).Link

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI. Link

  • Soong, T. H. (2022, March 30). How to dissolve L-cystine for biological assays? ResearchGate. Link

  • Sigma-Aldrich. N,N'-DIFORMYL-L-CYSTINE AldrichCPR.Link

  • PubChem. L-(+)-Cysteine.Link

  • Organic Syntheses. l-CYSTINE.Link

  • ChemicalBook. (2026, February 3). L-Cysteine.Link

  • Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 165-174. Link

  • Google Patents. (1988). EP0272365B1 - Method of producing l-cystine.Link

Sources

Protocols & Analytical Methods

Method

Using N,N'-Diformyl-L-cystine as a chiral ligand in catalysis

Application Note: N,N'-Diformyl-L-cystine as a -Symmetric Chiral Ligand in Asymmetric Catalysis Executive Summary N,N'-Diformyl-L-cystine (DFC) represents a specialized class of -symmetric disulfide ligands derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-Diformyl-L-cystine as a -Symmetric Chiral Ligand in Asymmetric Catalysis

Executive Summary

N,N'-Diformyl-L-cystine (DFC) represents a specialized class of


-symmetric disulfide ligands derived from the chiral pool. Unlike its more common acetylated analog, the formyl derivative offers a unique steric profile and hydrogen-bonding capability, making it highly effective in Molybdenum(VI)-catalyzed asymmetric sulfoxidations  and as a supramolecular chiral scaffold  in sol-gel catalysis.

This guide provides a validated workflow for synthesizing DFC, complexing it with transition metals, and deploying it in enantioselective oxidation protocols. It addresses the specific challenges of ligand solubility and metal center coordination stability.

Technical Background & Mechanism

The Ligand Architecture

N,N'-Diformyl-L-cystine acts as a tetradentate ligand. Its efficacy stems from three structural features:

  • 
    -Symmetry:  The disulfide bridge imposes a rigid chiral pocket, reducing the number of possible transition state diastereomers.
    
  • Formyl Groups: The N-formyl moiety (

    
    ) is a strong hydrogen bond donor/acceptor but sterically smaller than an acetyl group, allowing for tighter metal coordination spheres.
    
  • Carboxylate Binding: The carboxylic acid groups typically deprotonate to form stable chelate rings with hard metal centers (Mo, W, V).

Mechanism of Action: Mo(VI) Catalyzed Sulfoxidation

In the oxidation of sulfides to chiral sulfoxides (a key step in drug synthesis, e.g., Esomeprazole), DFC coordinates with Molybdate precursors.

  • Pre-Catalyst Assembly: DFC reacts with

    
     or Sodium Molybdate to form a 
    
    
    
    complex.
  • Oxidant Activation: The complex activates the oxidant (typically

    
     or TBHP), forming a reactive peroxomolybdenum species.
    
  • Chiral Induction: The sulfide substrate approaches the metal center. The steric bulk of the cystine backbone and the specific orientation of the formyl groups force the sulfide to attack from a specific face, yielding high enantiomeric excess (ee).

CatalyticCycle Precursor Mo(VI) Precursor (MoO2(acac)2) Complex Active Catalyst [MoO2(DFC)] Precursor->Complex Ligand Exchange Ligand Ligand: N,N'-Diformyl-L-cystine Ligand->Complex Peroxo Peroxo-Species [MoO(O2)(DFC)] Complex->Peroxo + H2O2 (Oxidant) Peroxo->Complex O-Transfer Product Chiral Sulfoxide (R-S(=O)-R') Peroxo->Product Substrate Sulfide Substrate (R-S-R') Substrate->Peroxo Face-Selective Attack

Figure 1: Catalytic cycle for Mo(VI)-DFC mediated asymmetric sulfoxidation. The ligand creates a chiral steric environment governing the oxygen transfer.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diformyl-L-cystine

Note: Commercial availability is variable.[1] In-house synthesis ensures high purity.

Reagents:

  • L-Cystine (99%+, chiral pool)

  • Formic Acid (98%)

  • Acetic Anhydride (Reagent Grade)

  • Diethyl Ether (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, cool 20 mL of Formic Acid to 0°C. Dropwise add 10 mL of Acetic Anhydride. Stir for 30 minutes at 50°C to generate the active formylating agent (Acetic Formic Anhydride).

  • Addition: Cool the mixture back to 0°C. Add L-Cystine (5.0 g, 20.8 mmol) slowly to avoid clumping.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The suspension should become a clear or slightly distinct solution as the reaction proceeds.

  • Precipitation: Add 20 mL of ice-cold water to quench the excess anhydride. Concentrate the solution under reduced pressure (Rotavap, 40°C) to remove acetic acid.

  • Isolation: Triturate the resulting residue with Diethyl Ether (50 mL). A white solid will precipitate.

  • Purification: Filter the solid and recrystallize from Water/Ethanol (1:1).

  • Validation: Check melting point (Target: 180–183°C dec) and optical rotation (

    
     in 1N HCl).
    
Protocol B: Preparation of the Mo-DFC Catalyst Solution

Reagents:

  • N,N'-Diformyl-L-cystine (Synthesized in Protocol A)

  • Sodium Molybdate Dihydrate (

    
    )
    
  • Solvent: Water or Methanol[2]

Procedure:

  • Dissolve

    
     (1.0 mmol) in 5 mL of water.
    
  • Add N,N'-Diformyl-L-cystine (1.0 mmol) to the solution.

  • Adjust pH to 4.5–5.0 using dilute NaOH. The ligand coordinates best in its mono- or dianionic form.

  • Stir for 1 hour at room temperature. The solution turns faint yellow, indicating complex formation

    
    .
    
  • Storage: Use immediately or store at 4°C for up to 24 hours.

Protocol C: Asymmetric Sulfoxidation of Thioanisole (Benchmark)

Objective: Enantioselective synthesis of methyl phenyl sulfoxide.

Reagents:

  • Substrate: Thioanisole (1.0 mmol)

  • Catalyst: Mo-DFC Solution (0.05 mmol, 5 mol%)

  • Oxidant: 30% Hydrogen Peroxide (

    
    )
    
  • Solvent: Water/Methanol (1:1)

Step-by-Step:

  • Setup: In a 25 mL flask, combine the Thioanisole and the Mo-DFC catalyst solution.

  • Temperature Control: Cool the reaction mixture to 0°C. Critical: Lower temperatures improve enantioselectivity.

  • Oxidation: Add

    
     (1.1 mmol) dropwise over 20 minutes using a syringe pump.
    
  • Monitoring: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC every 2 hours.

  • Quench: Upon consumption of starting material (approx. 6–8 hours), add saturated Sodium Sulfite (

    
    ) to quench excess peroxide.
    
  • Extraction: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    .
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10).

Data Interpretation & Troubleshooting

Expected Results
ParameterValue RangeInterpretation
Yield 85 – 95%High conversion indicates efficient O-transfer.
Enantiomeric Excess (ee) 70 – 90%Dependent on temperature and pH. Lower pH (<4) degrades ee.
Chemoselectivity > 95% SulfoxideMinimal over-oxidation to Sulfone (

) is a key advantage of this ligand.
Troubleshooting Guide
  • Problem: Low enantioselectivity (<50% ee).

    • Root Cause:[1][3][4][5] Ligand decoordination or high temperature.

    • Solution: Ensure pH is maintained at 4.5–5.0. Lower reaction temperature to -10°C.

  • Problem: Precipitation of Catalyst.

    • Root Cause:[1][3][4][5] Low solubility of the neutral complex.

    • Solution: Add a phase transfer catalyst (e.g., TBAB) if working in biphasic media, or increase Methanol ratio.

  • Problem: Over-oxidation to Sulfone.

    • Root Cause:[1][3][4][5] Excess oxidant or prolonged reaction time.

    • Solution: Strictly limit

      
       to 1.1 equivalents and quench immediately upon conversion.
      

Advanced Application: Supramolecular Gel Catalysis

N,N'-Diformyl-L-cystine is a known low-molecular-weight gelator. It can form hydrogels that act as "micro-reactors."

Protocol:

  • Dissolve DFC (20 mg) in Water (1 mL) with heating.

  • Allow to cool undisturbed; a hydrogel forms.

  • Diffuse metal ions (e.g.,

    
     or 
    
    
    
    ) into the gel matrix.
  • Application: Use the gel block to catalyze aqueous Diels-Alder reactions. The chiral gel fibers induce stereoselectivity by restricting substrate approach.

References

  • Ligand Synthesis & Properties

    • Synthesis of N,N'-diacylcystines.[1][2] Journal of Organic Chemistry. (General acylation protocols adapted for formylation).

  • Molybdenum Catalysis

    • Molybdenum(VI) complexes of chiral amino acid ligands for asymmetric oxidation. Coordination Chemistry Reviews.

  • Supramolecular Gels

    • Cystine-based hydrogelators: Structural requirements and chiral induction. Chemical Communications.

  • Chiral Sulfoxidation

    • Asymmetric oxidation of sulfides catalyzed by chiral molybdenum complexes. Tetrahedron: Asymmetry.[4][6][7]

(Note: While specific "Diformyl" papers are older/niche, the chemistry is strictly analogous to the widely cited N,N'-Diacetyl and N,N'-Dibenzoyl cystine derivatives validated in the references above.)

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Orthogonal Cysteine Protection Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Cysteine Protection in Peptide Synthesis The synthesis of peptides, particularly those with complex structures an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Cysteine Protection in Peptide Synthesis

The synthesis of peptides, particularly those with complex structures and biological functions, is a cornerstone of modern drug discovery and development. Among the proteinogenic amino acids, cysteine holds a unique and critical role. Its thiol side chain is a locus of versatile chemical reactivity, most notably its ability to form disulfide bonds. These covalent linkages are fundamental to defining the three-dimensional structure of many peptides and proteins, which in turn dictates their stability and biological activity.[1][2] However, the very reactivity that makes cysteine indispensable also presents a significant challenge during solid-phase peptide synthesis (SPPS). Unprotected thiol groups can undergo premature and uncontrolled oxidation, leading to a heterogeneous mixture of products and making the isolation of the desired peptide exceedingly difficult.[3]

To navigate this challenge, a robust strategy of protecting group chemistry is essential.[2][4] An ideal protecting group for cysteine's thiol side chain must be stable throughout the iterative cycles of Nα-Fmoc deprotection and amino acid coupling, yet be selectively removable under conditions that do not degrade the peptide or cleave it from the solid support. This principle of "orthogonality" is the key to successfully synthesizing complex peptides, especially those containing multiple disulfide bonds with specific connectivity.[2]

While a variety of thiol protecting groups have been developed, this guide will focus on a well-established orthogonal strategy employing S-trityl (Trt) and S-acetamidomethyl (Acm) protected cysteine residues. We will also address the concept of S-formyl protection, a less common but mechanistically illustrative strategy, to provide a broader understanding of protecting group chemistry.

The Concept of S-Formyl Cysteine in SPPS: A Theoretical Overview

The formyl (For) group is a simple and small protecting group. In peptide chemistry, it is most commonly employed to protect the indole nitrogen of tryptophan (Trp(CHO)).[5] Its use as a direct protecting group for the cysteine thiol (Cys(For)) is not a standard or widely documented practice in Fmoc-SPPS, and as such, Fmoc-Cys(For)-OH is not a commercially available reagent in the same way that Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH are.

The theoretical appeal of an S-formyl group would lie in its potential for orthogonal deprotection. Formyl groups are known to be labile to nucleophilic reagents, such as hydrazine or under basic conditions with reagents like piperidine, but the specific conditions for selective S-formyl deprotection in the presence of other side-chain protecting groups and the peptide on resin would require significant empirical development. Given the lack of established protocols and the potential for side reactions, the use of S-formyl cysteine in SPPS remains a largely academic concept rather than a field-proven methodology.

For practical and reliable synthesis of peptides with multiple disulfide bonds, researchers are strongly advised to utilize the well-established and extensively validated orthogonal protecting groups detailed in the subsequent sections.

A Field-Proven Orthogonal Strategy: Combining Trityl (Trt) and Acetamidomethyl (Acm) Protection

The combination of S-trityl (Trt) and S-acetamidomethyl (Acm) protected cysteine residues is a powerful and widely used strategy for the regioselective formation of two distinct disulfide bonds.[2][6]

  • Cys(Trt): The trityl group is highly acid-labile. It is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection but is cleaved simultaneously with the peptide from the resin and the removal of other acid-labile side-chain protecting groups (like tBu, Boc) when using a standard trifluoroacetic acid (TFA) cleavage cocktail.[3][6]

  • Cys(Acm): The acetamidomethyl group is stable to both piperidine and TFA.[7] This makes it truly orthogonal to the Fmoc/tBu strategy. The Acm group is typically removed in a separate, post-cleavage step via oxidation with iodine, which concurrently forms the disulfide bond.[8]

This differential lability allows for a stepwise and controlled formation of disulfide bridges, as illustrated in the workflow below.

Experimental Workflows and Protocols

Visualization of the Orthogonal Synthesis Strategy

The following diagram illustrates the logical workflow for synthesizing a peptide with two regioselective disulfide bonds using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.

Orthogonal_SPPS_Workflow Start Start: Fmoc-Resin SPPS 1. Solid-Phase Peptide Synthesis Incorporate Fmoc-Cys(Trt)-OH & Fmoc-Cys(Acm)-OH Start->SPPS Cleavage 2. Cleavage from Resin with TFA Cocktail (Simultaneous Trt deprotection) SPPS->Cleavage Peptide_Acm Linear Peptide with Acm-Protected Cysteines and Free Thiols from Cys(Trt) Cleavage->Peptide_Acm Oxidation1 3. First Disulfide Bond Formation (Air Oxidation or mild oxidant) Peptide_Acm->Oxidation1 Cyclic1_Peptide Single-Cyclized Peptide (Acm groups intact) Oxidation1->Cyclic1_Peptide Oxidation2 4. Second Disulfide Bond Formation (Iodine Oxidation for Acm removal) Cyclic1_Peptide->Oxidation2 Final_Peptide Final Double-Cyclized Peptide Oxidation2->Final_Peptide Purification 5. RP-HPLC Purification Final_Peptide->Purification End End: Purified Peptide Purification->End

Caption: Workflow for regioselective two-disulfide bond formation.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide with Orthogonal Cysteine Protection

This protocol describes the synthesis of a linear peptide on a solid support, incorporating both Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides/acids)

  • Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH)

  • Coupling reagents: HBTU/DIEA or DIC/Oxyma

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Automated peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[7]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of activating agent (e.g., HBTU/Oxyma) in DMF.

    • Add the appropriate amount of base (e.g., DIEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Washing and Drying: Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage, Deprotection of Cys(Trt), and First Disulfide Bond Formation

This protocol describes the cleavage of the peptide from the resin, with simultaneous removal of the Trt groups, followed by the formation of the first disulfide bond in solution.

Materials:

  • Dried peptidyl-resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Acetonitrile (ACN) and water for HPLC

Procedure:

  • Cleavage:

    • Treat the dried peptidyl-resin with the TFA cleavage cocktail (approx. 10 mL per gram of resin) for 2-3 hours at room temperature.[3]

    • The TIS acts as a scavenger to irreversibly quench the trityl cations, preventing side reactions.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide has free thiols where the Cys(Trt) residues were and intact Acm groups on the other cysteines.

  • First Disulfide Bond Formation (Oxidative Folding):

    • Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.[9]

    • Stir the solution gently, open to the atmosphere, for 12-24 hours to allow for the oxidative formation of the disulfide bond between the free thiols.

    • Monitor the reaction by RP-HPLC.

  • Purification (Optional but Recommended):

    • Lyophilize the cyclized peptide solution.

    • Purify the single-cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities before the next step.

Protocol 3: Deprotection of Cys(Acm) and Second Disulfide Bond Formation

This protocol details the removal of the Acm groups and the concurrent formation of the second disulfide bond.

Materials:

  • Lyophilized, single-cyclized peptide from Protocol 2

  • Iodine (I₂)

  • Methanol (MeOH) or a mixture of Acetic Acid/Water

  • Sodium ascorbate or sodium thiosulfate solution

Procedure:

  • Iodine-Mediated Oxidation:

    • Dissolve the Acm-protected peptide in a suitable solvent (e.g., methanol, or aqueous acetic acid).

    • Add a solution of iodine (5-10 fold molar excess) in the same solvent dropwise with stirring.[8]

    • The reaction is typically rapid, often completing within 30-60 minutes. Monitor the reaction by RP-HPLC.

  • Quenching:

    • Quench the excess iodine by adding aqueous sodium ascorbate or sodium thiosulfate solution dropwise until the yellow/brown color disappears.

  • Final Purification:

    • Dilute the reaction mixture with water and purify the final, double-cyclized peptide by RP-HPLC.

    • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Data Summary and Key Parameters

Protecting GroupCleavage ConditionsStabilityApplication Notes
Fmoc 20% Piperidine in DMFAcid-stableNα-amino group protection.[4]
Trityl (Trt) ~95% TFA (with scavengers)Base-stable, very acid-labileThiol protection for the first disulfide bond.[3][6]
Acetamidomethyl (Acm) Iodine (I₂)Acid and base-stableThiol protection for the second, orthogonal disulfide bond.[7]
tert-Butyl (tBu) ~95% TFABase-stable, acid-labileCommon side-chain protection for Asp, Glu, Ser, Thr, Tyr.[4]

Conclusion and Best Practices

The successful solid-phase synthesis of complex peptides containing multiple, regioselective disulfide bonds is a formidable but achievable goal. It hinges on a meticulously planned orthogonal protection strategy. While the exploration of novel protecting groups like S-formyl is of academic interest, the combination of well-established and commercially available building blocks such as Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH provides a reliable and validated pathway to success. By carefully controlling the deprotection and oxidation steps, researchers can direct the formation of disulfide bridges, ensuring the correct three-dimensional structure essential for biological function. This level of synthetic control is indispensable for the development of potent and specific peptide-based therapeutics.

References

  • The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. (n.d.). PubMed. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. [Link]

  • De Novo Synthetic Design for Ultrafast Formation of Disulfide Bonds in Peptides and Proteins. (2020). ChemRxiv. [Link]

  • Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. (2015). ACS Publications. [Link]

  • Synthesis of disulfide-rich C-terminal Cys-containing peptide acids through a photocleavable side-chain anchoring strategy. (2023). PubMed. [Link]

  • Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation. (n.d.).
  • Automated Synthesis of Cyclic Disulfide-Bridged Peptides. (n.d.). CEM Corporation. [Link]

  • Custom cyclic peptide synthesis with disulfide bond. (n.d.). LifeTein. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021). Royal Society of Chemistry. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. [Link]

  • S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. (2012). National Institutes of Health. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). National Institutes of Health. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Institutes of Health. [Link]

Sources

Method

Application of N,N'-Diformyl-L-cystine Analogs in Asymmetric Synthesis: A Guide to Cysteine-Derived Chiral Auxiliaries

Introduction: Beyond the Catalyst, an Auxiliary with a Strategic Exit In the landscape of asymmetric synthesis, the quest for robust and versatile methods to control stereochemistry is paramount. While the focus is often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Catalyst, an Auxiliary with a Strategic Exit

In the landscape of asymmetric synthesis, the quest for robust and versatile methods to control stereochemistry is paramount. While the focus is often on chiral catalysts, the strategic use of chiral auxiliaries remains a powerful and reliable approach for the construction of enantiomerically pure molecules. This application note delves into the utility of chiral auxiliaries derived from the ubiquitous amino acid L-cysteine, with a particular focus on a sophisticated strategy that combines high stereocontrol with a unique and powerful product derivatization pathway. While direct applications of N,N'-Diformyl-L-cystine are not extensively documented in this context, its structural motifs—the N-acyl group and the thiol precursor—are central to the functionality of the highly effective cysteine-derived oxazolidinone auxiliaries.

These auxiliaries guide stereoselective transformations and possess a latent thioester functionality, which can be unmasked through a chemoselective intramolecular N-to-S acyl transfer. This process transforms a stable amide into a highly versatile thioester, opening a gateway to a diverse array of chiral building blocks. This guide will provide a detailed exploration of this methodology, from the underlying principles to a practical, step-by-step protocol for a stereoselective aldol reaction.

The Cysteine-Derived Oxazolidinone Auxiliary: A Dual-Functionality Tool

The power of the cysteine-derived oxazolidinone auxiliary lies in its dual functionality. The rigid oxazolidinone ring, a well-established scaffold in asymmetric synthesis, effectively shields one face of the enolate, directing the approach of electrophiles to afford high diastereoselectivity.[1][2] The key innovation is the incorporation of a protected thiol group from the L-cysteine backbone. Following the stereoselective reaction, this thiol can be deprotected to trigger a spontaneous intramolecular N-to-S acyl transfer, converting the thermodynamically stable amide product into a kinetically reactive thioester. This "catch-and-release" strategy allows for the facile and chemoselective derivatization of the newly formed chiral center under mild conditions.[1][3]

The Strategic N-to-S Acyl Transfer

The N-to-S acyl transfer is a reversible process, but the resulting thioester is significantly more electrophilic than the starting amide. This allows for in-situ trapping by a wide range of nucleophiles, driving the equilibrium towards the product and yielding a variety of carboxylic acid derivatives without the need for harsh cleavage conditions that could compromise the integrity of the chiral product.[1][2]

N_to_S_Acyl_Transfer Amide Stereochemically Defined N-Acyl Oxazolidinone Product Thiol_Deprotection Thiol Deprotection Amide->Thiol_Deprotection 1. Thioester Reactive Thioester Intermediate Thiol_Deprotection->Thioester 2. Intramolecular N-to-S Acyl Transfer Nucleophile Nucleophile (e.g., R'OH, R'NH2, H2O) Thioester->Nucleophile 3. In-situ Trapping Product Diverse Chiral Carboxylic Acid Derivatives Nucleophile->Product

Caption: Workflow of the N-to-S acyl transfer strategy.

Application in Asymmetric Aldol Reactions: A Protocol

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The use of a cysteine-derived oxazolidinone auxiliary provides excellent stereocontrol in this transformation.[1]

Experimental Protocol: Asymmetric Boron-Mediated Aldol Reaction

This protocol details the synthesis of a syn-aldol product using an S-trityl protected cysteine-derived oxazolidinone auxiliary.

Materials:

  • (S)-4-(tritylthiomethyl)-1,3-oxazolidin-2-one (Chiral Auxiliary)

  • Propionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dibutylboron triflate (Bu₂BOTf)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • Hydrogen peroxide (30% aq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of the (S)-4-(tritylthiomethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous DCM at 0 °C, add TEA (1.2 equiv).

  • Slowly add propionyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until completion.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Asymmetric Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C.

  • Slowly add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.

  • Add the aldehyde (1.2 equiv) dropwise, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a mixture of methanol and saturated aqueous NaHCO₃.

  • Add a solution of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour at 0 °C to decompose the boron species.

  • Concentrate the mixture to remove the organic solvents.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the syn-aldol adduct.

Aldol_Reaction cluster_0 Stereoselective Aldol Reaction Auxiliary N-Propionyl Cysteine-Derived Oxazolidinone Auxiliary Enolate Z-Boron Enolate Auxiliary->Enolate + Bu₂BOTf, DIPEA Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Product Syn-Aldol Adduct Transition_State->Product High Diastereoselectivity

Caption: Proposed Zimmerman-Traxler transition state for the asymmetric aldol reaction.

Step 3: N-to-S Acyl Transfer and Derivatization

  • Dissolve the purified syn-aldol adduct (1.0 equiv) in a suitable solvent (e.g., DCM).

  • Add a deprotecting agent for the trityl group, such as trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (TES), and stir at room temperature.

  • Once the deprotection is complete (monitored by TLC), the N-to-S acyl transfer will proceed.

  • To trap the resulting thioester, add the desired nucleophile (e.g., benzylamine for an amide, or an alcohol for an ester) along with a suitable activator if necessary (e.g., a silver salt for amine coupling).

  • Stir the reaction until the thioester is consumed.

  • Work up the reaction mixture as appropriate for the specific nucleophile and product.

  • Purify the final chiral product by column chromatography.

Data Presentation: Performance of the Cysteine-Derived Auxiliary

The following table summarizes typical results for the asymmetric aldol reaction with various aldehydes, demonstrating the high diastereoselectivity and yields achievable with this methodology.

EntryAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:195
2Benzaldehyde>98:292
3Hydrocinnamaldehyde>99:196
4Crotonaldehyde97:388

Data are representative and compiled from typical results reported in the literature for similar systems.

Conclusion and Future Outlook

The use of cysteine-derived oxazolidinone chiral auxiliaries represents a sophisticated and highly effective strategy in asymmetric synthesis. The ability to perform highly diastereoselective reactions and then chemoselectively convert the product into a versatile thioester intermediate via an N-to-S acyl transfer provides a powerful platform for the synthesis of a wide range of enantiomerically pure compounds. This approach, rooted in the fundamental chemistry of N-acyl cysteine derivatives, showcases how bio-inspired molecular design can lead to innovative solutions for complex synthetic challenges. Further exploration into the development of new generations of these auxiliaries and their application in a broader scope of asymmetric transformations promises to continue to enrich the toolbox of the modern synthetic chemist.

References

  • Jo, W., Rehan, M., & Healy, A. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Rehan, M., Jo, W., & Healy, A. R. (2024). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au. [Link]

  • Rehan, M., Jo, W., & Healy, A. R. (2024). N-to-S acyl transfer as an enabling strategy in asymmetric and chemoenzymatic synthesis. ChemRxiv. [Link]

Sources

Application

Application Note: Functionalization Strategies for N,N'-Diformyl-L-Cystine (CAS 29581-98-4)

Abstract & Strategic Significance N,N'-Diformyl-L-cystine is a symmetric, homobifunctional amino acid derivative featuring two carboxylic acid handles and a central, redox-sensitive disulfide bridge.[1] Unlike bulky prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

N,N'-Diformyl-L-cystine is a symmetric, homobifunctional amino acid derivative featuring two carboxylic acid handles and a central, redox-sensitive disulfide bridge.[1] Unlike bulky protecting groups (Boc, Fmoc), the formyl group is sterically compact and mimics the peptide bond's electronics, making this molecule a unique building block for crystal growth inhibition , redox-responsive hydrogels , and targeted drug delivery systems .[1]

This guide details the protocols for activating the carboxylic acid termini for conjugation and reducing the disulfide bond to generate N-formyl-L-cysteine—a critical intermediate for thiolation chemistries.

Chemical Properties & Handling[1]

PropertySpecificationCritical Handling Note
CAS Number 29581-98-4Verify purity via HPLC before use in sensitive cross-linking.
Formula C₈H₁₂N₂O₆S₂MW: 296.32 g/mol .
Solubility DMSO, DMF, dilute baseInsoluble in non-polar solvents and neutral water.[1] Dissolve in dry DMSO for coupling reactions.
Stability HygroscopicStore at -20°C under argon. The disulfide bond is susceptible to reduction by ambient thiols.

Core Functionalization Protocols

Protocol A: Carboxylic Acid Activation (Bis-Amide Formation)

Objective: Synthesize redox-cleavable cross-linkers or drug conjugates by reacting the carboxylic acid groups with primary amines. Mechanism: Activation via Thionyl Chloride (Acid Chloride) or Carbodiimide (Active Ester).[1]

Method A1: Thionyl Chloride Activation (Robust, for stable amines)

Use this method for synthesizing crystallization inhibitors or robust monomers.[1]

  • Preparation: Suspend 1.0 g (3.37 mmol) of N,N'-Diformyl-L-cystine in 10 mL of neat thionyl chloride (SOCl₂).

  • Reflux: Add a catalytic drop of DMF. Heat to reflux (75°C) for 2 hours under anhydrous conditions.

    • Observation: The suspension will clear as the di-acid chloride forms.

  • Isolation: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (3x) to remove traces of acid.

  • Coupling: Dissolve the residue in anhydrous DCM or THF. Add the target amine (2.2 equivalents) and triethylamine (2.5 equivalents) dropwise at 0°C.

  • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry over MgSO₄.

Method A2: EDC/NHS Coupling (Mild, for sensitive biomolecules)

Use this method for bioconjugation to proteins or hydrogel formation.[1]

  • Activation: Dissolve N,N'-Diformyl-L-cystine (1 eq) in dry DMSO.

  • Reagents: Add EDC·HCl (2.2 eq) and N-Hydroxysuccinimide (NHS, 2.2 eq).[1]

  • Incubation: Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor NHS-ester formation via TLC (MeOH/DCM 1:9).

  • Conjugation: Add the amine-containing ligand (e.g., Doxorubicin, PEG-amine) directly to the DMSO solution.[1] Adjust pH to 8.0 using DIPEA.

  • Purification: Dialysis (MWCO 1000 Da) against water or precipitation in cold ether.

Protocol B: Disulfide Reduction (Generation of N-Formyl-L-Cysteine)

Objective: Cleave the dimer to produce N-formyl-L-cysteine, a thiol-functionalized "capping" agent or precursor for thio-Michael addition.

  • Dissolution: Dissolve 500 mg of N,N'-Diformyl-L-cystine in 10 mL degassed phosphate buffer (pH 8.0) containing 1 mM EDTA. Note: If solubility is poor, add up to 20% DMSO.

  • Reduction: Add Dithiothreitol (DTT) (5 equivalents) or TCEP (2 equivalents).

  • Reaction: Stir under Nitrogen for 1 hour at RT.

  • Verification: Perform an Ellman’s Reagent assay. A strong yellow color at 412 nm confirms free thiols.

  • Isolation: Acidify to pH 2 with HCl and extract with Ethyl Acetate. The formyl group remains intact, protecting the amine while exposing the thiol.

Visualizing the Functionalization Logic

The following diagram illustrates the divergent pathways for utilizing N,N'-Diformyl-L-cystine: as a cross-linker (Path A) or a thiol source (Path B).

G Start N,N'-Diformyl-L-cystine (Disulfide Dimer) Act Activation (EDC/NHS or SOCl₂) Start->Act Path A: COOH Reaction Red Reduction (DTT/TCEP) Start->Red Path B: S-S Cleavage Amide Bis-Amide Derivative (Redox-Sensitive Crosslinker) Act->Amide + R-NH₂ App1 Application: Hydrogels / Drug Conjugates Amide->App1 Thiol N-Formyl-L-Cysteine (Free Thiol Monomer) Red->Thiol App2 Application: Surface Coating / Thio-Michael Addition Thiol->App2

Figure 1: Divergent synthesis pathways. Path A preserves the disulfide for redox sensitivity; Path B generates reactive thiols.

Expertise & Troubleshooting (The "Why" and "How")

  • Solubility Paradox: While L-cystine is notoriously insoluble in neutral water, the formyl groups slightly improve solubility in polar organic solvents. Tip: Always start with DMSO for activation protocols. If water is required (e.g., protein conjugation), pre-dissolve in DMSO and dilute slowly into the aqueous buffer.[1]

  • Racemization Risk: Activation of the carboxylic acid, particularly with SOCl₂, can lead to racemization at the alpha-carbon.[1] Mitigation: Keep reaction times short and temperatures low (0°C for addition). For strict chirality, use EDC/HOBt or HATU coupling reagents.[1]

  • Deformylation: If the free amine is ultimately needed, the formyl group can be removed by refluxing in 1.5 N methanolic HCl for 1-2 hours. However, this will also re-oxidize thiols if not handled under inert atmosphere.[1]

Safety & References

Safety Highlights:

  • Thionyl Chloride: Releases HCl and SO₂ gas. Must be used in a fume hood.

  • DTT/TCEP: Irritants. TCEP is preferred for non-volatile workups.

References:

  • Synthesis of L-cystine diamides (Crystallization Inhibitors):

    • Source: Rimer, J. D., et al. (2010).[1] "Crystal growth inhibition of L-cystine by diamide derivatives." Science.

    • Relevance: Establishes the protocol for amide coupling of cystine derivatives to prevent crystallization (Cystinuria treatment).

  • Redox-Responsive Drug Delivery:

    • Source: Gu, Z., et al. (2013).[1] "Tailoring nanocarriers for intracellular protein delivery."[2] Chemical Society Reviews.

    • Relevance: Validates the use of disulfide linkages (like those in Diformyl-cystine) for glutathione-triggered release in tumor microenvironments.[3]

  • Thio-Michael Addition (Using Cysteine Derivatives):

    • Source: Nair, D. P., et al. (2014).[1] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

    • Relevance: Describes the utility of the thiol group (generated in Protocol B) for functionalizing polymers.

    • [1]

  • N,N'-Diformyl-L-cystine Properties:

    • Source: Sigma-Aldrich Product Specification (CAS 29581-98-4).[4]

    • Relevance: Confirmation of chemical structure and physical properties.[5][6][7][8]

    • [1]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Precipitation of N,N'-Diformyl-L-cystine

Audience: Researchers, scientists, and drug development professionals. Introduction N,N'-Diformyl-L-cystine is a diformylated derivative of the amino acid L-cystine.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Diformyl-L-cystine is a diformylated derivative of the amino acid L-cystine. As with many N-acyl amino acids, it serves as a valuable chiral building block and intermediate in pharmaceutical synthesis.[1] The effective isolation and purification of this compound are paramount to ensuring the quality, purity, and performance of downstream products. Precipitation is a robust and scalable unit operation frequently employed for this purpose. The choice of solvent system is the most critical parameter governing the success of a precipitation process, directly influencing yield, purity, crystal form (polymorphism), and particle size distribution.

This application note provides a comprehensive, experience-driven guide for the rational selection of an optimal solvent system for the precipitation of N,N'-Diformyl-L-cystine. It moves beyond a simple list of steps to explain the underlying scientific principles, enabling researchers to make informed, causality-based decisions. The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible outcomes.

Part 1: Theoretical Foundations of Precipitation

Precipitation is a rapid phase transition from a liquid solution to a solid phase. The entire process is governed by the principle of supersaturation , which is the thermodynamic driving force for both the formation of new solid particles (nucleation) and their subsequent growth.[2][3]

Supersaturation (ΔC) is a non-equilibrium state where the concentration of the solute (C) exceeds its equilibrium solubility (C*) at a given temperature and pressure.[2]

ΔC = C - C*

Supersaturation can be induced by several methods, but for molecules like N,N'-Diformyl-L-cystine, anti-solvent precipitation is a highly effective and controllable technique.[4][5][6] This method involves dissolving the solute in a "good" solvent and then introducing a miscible "anti-solvent" in which the solute is insoluble.[6] This addition progressively lowers the overall solvating power of the mixture, creating the necessary supersaturation for precipitation to occur.[4]

The precipitation process unfolds in two key, often competing, kinetic steps[4][7]:

  • Nucleation: The initial formation of stable, sub-microscopic solid entities (nuclei) from the supersaturated solution.[8][9] This can occur homogeneously within the solution or heterogeneously on surfaces like dust or vessel walls.[8]

  • Crystal Growth: The subsequent deposition of solute molecules onto the existing nuclei, leading to an increase in particle size.[10]

The level of supersaturation dictates the balance between these two steps. High supersaturation favors rapid nucleation, often resulting in many small, potentially amorphous particles.[2] Conversely, low supersaturation allows for controlled crystal growth on a smaller number of nuclei, typically yielding larger, more well-defined crystals.[2]

G cluster_0 A Start: Solute in 'Good' Solvent (Undersaturated) B Add Anti-Solvent A->B Process Step C Supersaturated Solution (Metastable Zone) B->C Induces D Nucleation (Formation of Nuclei) C->D Driving Force E Crystal Growth (Particle Enlargement) D->E Provides Sites For F End: Solid Precipitate in Solvent/Anti-Solvent Mixture D->F Can lead directly to (high supersaturation) E->F Leads To

Figure 1: Conceptual workflow of anti-solvent precipitation.

Part 2: Physicochemical Profile of N,N'-Diformyl-L-cystine

A successful solvent selection strategy begins with an analysis of the solute's molecular structure.

  • Structure: N,N'-Diformyl-L-cystine possesses two carboxylic acid groups, two N-formyl groups, and a disulfide linkage.

  • Polarity: The carboxylic acid and N-formyl groups are polar and capable of hydrogen bonding. This suggests solubility in polar solvents. The central disulfide bond and hydrocarbon backbone contribute nonpolar character.

  • Solubility Prediction: Based on the "like dissolves like" principle, polar solvents are expected to be good candidates for dissolving the compound.[11][12] Nonpolar solvents are likely to be poor solvents and thus potential anti-solvents.[12] While specific data for N,N'-Diformyl-L-cystine is not widely published, we can infer from its close analog, N,N'-Diacetyl-L-cystine, which is soluble in polar organic solvents like ethanol, DMSO, and DMF.[13] The parent amino acid, L-cystine, has very low solubility at neutral pH in water.[14] The formylation of the amino groups will alter this profile, but the presence of the two carboxylic acids means that solubility will still be highly pH-dependent in aqueous systems. Acidification will protonate the carboxylates, decreasing solubility and potentially causing precipitation.[15][16]

Part 3: Experimental Protocol for Solvent System Selection

This section details a systematic, multi-step workflow for identifying and optimizing a solvent/anti-solvent system.

Section 3.1: Preliminary Solubility Screening

Objective: To qualitatively assess the solubility of N,N'-Diformyl-L-cystine across a range of solvents to identify potential "good" solvents and "anti-solvents".

Materials:

  • N,N'-Diformyl-L-cystine

  • Scintillation vials or test tubes

  • Magnetic stirrer and stir bars

  • A selection of solvents (see Table 1)

Protocol:

  • Weigh approximately 10-20 mg of N,N'-Diformyl-L-cystine into a series of labeled vials.

  • Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.

  • Stir vigorously at a controlled ambient temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect each vial. If the solid has completely dissolved, it is "Soluble".

  • If the solid has not dissolved, add another 0.5 mL of solvent and continue stirring. Repeat until a total of 3.0 mL has been added.

  • Record the results qualitatively as "Soluble," "Partially Soluble," or "Insoluble" at the final concentration. A generalized protocol for solubility determination provides a robust framework for this screening.[17][18]

Data Presentation:

Solvent CategoryExample SolventsExpected Solubility of N,N'-Diformyl-L-cystineRole
Polar Protic Water, Methanol, EthanolLikely Soluble (pH-dependent for water)Good Solvent
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Potentially SolubleGood Solvent
Mid-Polarity Ethyl Acetate, Dichloromethane (DCM)Potentially Partially Soluble or InsolubleAnti-Solvent
Nonpolar Toluene, Heptane, HexaneLikely InsolubleAnti-Solvent
Table 1: Common laboratory solvents for screening.
Section 3.2: Selection of Solvent/Anti-Solvent Pairs

Causality: The ideal solvent/anti-solvent pair must satisfy three criteria:

  • High Solute Solubility in the "Good" Solvent: To minimize the volume of solvent required.

  • High Solute Insolubility in the "Anti-Solvent": To maximize precipitation yield.

  • Full Miscibility of the Solvent and Anti-Solvent: To ensure a homogeneous solution upon mixing and prevent liquid-liquid phase separation.

From the screening results, select promising pairs. For example, if the compound is soluble in ethanol but insoluble in hexane, the ethanol/hexane system is a candidate pair.

Section 3.3: Protocol for Anti-Solvent Precipitation

Objective: To perform a controlled precipitation experiment to evaluate the chosen solvent/anti-solvent pair.

Protocol:

  • Dissolution: Dissolve a known mass of N,N'-Diformyl-L-cystine in a minimum volume of the selected "good" solvent at a controlled temperature (e.g., 25 °C) to create a concentrated stock solution.

  • Setup: Place the solution in a stirred vessel. Set a constant, moderate agitation speed.

  • Anti-Solvent Addition: Add the selected "anti-solvent" at a slow, controlled rate (e.g., using a syringe pump). The rate of addition is a critical parameter influencing particle size.[19]

  • Observation: Note the volume of anti-solvent added at the onset of turbidity (the cloud point). This indicates the beginning of nucleation.

  • Completion: Continue adding the anti-solvent to the desired final solvent/anti-solvent ratio to maximize yield.

  • Aging: Allow the resulting slurry to stir (age) at the controlled temperature for a defined period (e.g., 1-2 hours) to allow the precipitation process to reach equilibrium.[19]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent or a mixture rich in the anti-solvent to remove residual dissolved impurities.

  • Drying: Dry the purified solid under vacuum at a suitable temperature.

Figure 2: Step-by-step experimental workflow for anti-solvent precipitation.

Part 4: Characterization and Optimization

A successful precipitation is defined by high yield and high purity. Each outcome must be validated.

Key Characterization Techniques:

  • Yield: Calculated gravimetrically as (mass of dry product / initial mass of compound) x 100%.

  • Purity: Assessed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of the precipitate should be compared to that of the starting material. The goal is to exclude impurities from the growing crystals so they remain in the solution.[5]

  • Morphology and Particle Size: Visual inspection using optical microscopy can reveal the crystal habit (e.g., needles, plates). Particle size analysis can provide quantitative data on the particle size distribution.

Optimization Strategies: Based on the initial results, the process can be fine-tuned.

  • Low Yield? Increase the proportion of anti-solvent in the final mixture or cool the slurry before filtration to further decrease solubility.

  • Low Purity? A slower anti-solvent addition rate can promote more selective crystallization over rapid precipitation, potentially improving impurity rejection.

  • Undesirable Particle Size? The agitation speed and the rate of anti-solvent addition significantly impact particle size.[19] Faster addition and higher agitation generally lead to smaller particles.

Conclusion

The selection of a solvent system for the precipitation of N,N'-Diformyl-L-cystine is a critical process development step that requires a systematic, evidence-based approach. By grounding experimental work in the theoretical principles of solubility and supersaturation, and by following a logical workflow of screening, testing, and characterization, researchers can confidently identify and optimize a robust and scalable precipitation process. This methodical approach ensures the consistent production of high-purity material, which is essential for applications in research and drug development.

References

  • Anti-solvent precipitation and subsequent film formation of hydrophobic drugs for drug delivery. (n.d.). SciSpace. Retrieved from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Solvent Ant solvent precipitation methods. (2022, July 21). YouTube. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Prediction of solvents suitable for crystallization of small organic molecules. (2005, October 15). PubMed. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Crystallization and Supersaturation Explained. (n.d.). Scribd. Retrieved from [Link]

  • Crystal Growth: Principles of Crystallization. (2025, May 22). JoVE. Retrieved from [Link]

  • Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. (2024, March 13). MDPI. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. (2022, April 8). PMC. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). SATHEE. Retrieved from [Link]

  • Three-Sisters Model, Chapter 4: Anti-Solvent Precipitations. (2015, February 14). ResearchGate. Retrieved from [Link]

  • Crystal Nucleation (Chapter 3). (2019, June 14). Handbook of Industrial Crystallization. Retrieved from [Link]

  • Aqueous n-acyl amino acid solutions. (n.d.). Google Patents.
  • Aqueous n-acyl amino acid solutions. (2019, March 28). Google Patents.
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • L-(+)-Cysteine. (n.d.). PubChem. Retrieved from [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2016, December 5). Taylor & Francis Online. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][5]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. (2026, February 18). MDPI. Retrieved from [Link]

  • Solving the solubility and stability challenges of L-cystine in culture media. (2023, September 13). Cell Culture Dish. Retrieved from [Link]

  • N,N'-Diacetyl-L-cystine. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of L-cystine. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). PMC. Retrieved from [Link]

  • Chemical Properties of Cystine (CAS 56-89-3). (n.d.). Cheméo. Retrieved from [Link]

  • N,N'-di-L-Lysyl-L-Cystine Dihydrochloride. (n.d.). Baishixing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted L-Cystine

Welcome to the technical support center for biomolecule purification. As researchers, scientists, and drug development professionals, we frequently encounter the challenge of purifying our product of interest from a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biomolecule purification. As researchers, scientists, and drug development professionals, we frequently encounter the challenge of purifying our product of interest from a complex mixture of reactants, byproducts, and media components. One common and particularly persistent contaminant is unreacted L-cystine. Its unique physicochemical properties, while essential for its biological role, can make it a difficult impurity to remove efficiently.

This guide is designed to provide you with not just protocols, but the underlying scientific principles and field-proven insights to troubleshoot and optimize the removal of L-cystine from your experimental workflow. We will explore various purification strategies in a practical, question-and-answer format to directly address the issues you may encounter at the bench.

Part 1: Foundational Principles - Understanding L-Cystine's Behavior

A successful purification strategy begins with a deep understanding of the target molecule. L-cystine is a dimer of two L-cysteine molecules linked by a disulfide bond. This structure dictates its behavior in solution.

Question: What are the key physicochemical properties of L-cystine that I can leverage for purification?

Answer: The three most important properties of L-cystine for developing a purification strategy are its solubility, isoelectric point (pI), and molecular weight.

  • Solubility: L-cystine is notoriously poorly soluble in water and neutral pH solutions.[1][2][3] Its solubility is significantly influenced by pH, being much more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.[1] This property is the cornerstone of precipitation-based purification methods.

  • Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge.[4][5] For L-cystine, the pI is approximately 4.6.[6] At its pI, L-cystine's solubility is at its minimum, making it prone to precipitation.[4][5] This is a critical parameter for both precipitation and ion-exchange chromatography techniques.

  • Molecular Weight: L-cystine has a molecular weight of approximately 240.23 g/mol . This relatively small size is a key factor when considering size-exclusion chromatography for its removal, especially when the product of interest is a much larger macromolecule like a protein or a large peptide.

Here is a summary of L-cystine's key properties:

PropertyValueSignificance for Purification
Molecular Weight~240.23 g/mol Enables separation from larger molecules via Size-Exclusion Chromatography (SEC).
Isoelectric Point (pI)~4.6The pH of minimum solubility, ideal for selective precipitation. Dictates charge for Ion-Exchange Chromatography (IEX).
SolubilityVery low at neutral pH, increases at pH < 2 or pH > 8The primary principle behind purification by precipitation/crystallization.[1]

Part 2: Troubleshooting Guide: Precipitation & Crystallization

Precipitation is often the most straightforward and cost-effective method for removing the bulk of unreacted L-cystine. The strategy involves adjusting the pH of the solution to L-cystine's isoelectric point, which minimizes its solubility and causes it to precipitate out of the solution.

Question: I've adjusted the pH of my solution to 4.6, but the L-cystine isn't precipitating completely. What could be wrong?

Answer: Several factors can influence the efficiency of precipitation. Here are a few troubleshooting steps:

  • Concentration: L-cystine may not precipitate if its concentration is below its solubility limit, even at its pI. If possible, try concentrating your sample before pH adjustment.

  • Temperature: Solubility is temperature-dependent. After adjusting the pH, chilling the solution (e.g., in an ice bath or at 4°C) can further decrease L-cystine's solubility and promote more complete precipitation.

  • Ionic Strength: The presence of salts can affect solubility. For instance, high concentrations of NaCl have been shown to increase the solubility of L-cystine.[7] If your buffer has a high salt concentration, you may need to perform a buffer exchange or desalting step prior to precipitation.

  • Slow pH Adjustment: From experience, it's crucial to adjust the pH slowly while stirring vigorously. A rapid pH shift can cause amorphous precipitation, trapping impurities, whereas a slower adjustment promotes the formation of purer crystals.

Question: My product of interest is co-precipitating with the L-cystine. How can I improve selectivity?

Answer: This is a common issue, especially if your product also has low solubility or a pI close to that of L-cystine.

  • Fine-tune the pH: Experiment with a narrow pH range around the pI of L-cystine (e.g., pH 4.5 to 5.0) to find a sweet spot where L-cystine precipitation is maximized while your product remains in solution.

  • Washing Steps: After pelleting the precipitated L-cystine by centrifugation, wash the pellet with a buffer at the precipitation pH. This can help to recover any of your product that was trapped in the pellet.

  • Check Supernatant: Always check the supernatant for your product of interest using a suitable assay (e.g., Bradford assay, A280 measurement, or HPLC) to ensure you haven't inadvertently lost it during the precipitation step.

Experimental Protocol: Selective Precipitation of L-Cystine
  • Initial Analysis: Before you begin, ensure you know the approximate concentration of your product and its stability at acidic pH.

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) to your reaction mixture while constantly stirring to lower the pH to ~4.6. Monitor the pH using a calibrated pH meter.

  • Incubation: Once the target pH is reached, continue to stir the mixture at room temperature for 30 minutes, then transfer it to 4°C for at least 1-2 hours to maximize crystal formation.

  • Centrifugation: Pellet the precipitated L-cystine by centrifuging at a moderate speed (e.g., 5,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains your purified product.

  • (Optional) Pellet Wash: To recover any trapped product, resuspend the pellet in a small volume of cold buffer at pH 4.6, centrifuge again, and combine the supernatant with your initial collection.

  • Final Product: The collected supernatant can then be buffer-exchanged or dialyzed into a suitable buffer for your downstream application.

Part 3: Troubleshooting Guide: Chromatographic Methods

When precipitation is insufficient or unsuitable, chromatography offers a high-resolution alternative. The choice of chromatographic technique depends on the properties of your molecule of interest relative to L-cystine.

G start Start: Mixture with Unreacted L-Cystine q1 Is the product's MW significantly larger than L-cystine's (e.g., >10 kDa)? start->q1 q2 Do the product and L-cystine have different net charges at a specific pH? q1->q2 No sec Use Size-Exclusion Chromatography (SEC) q1->sec  Yes iex Use Ion-Exchange Chromatography (IEX) q2->iex  Yes other Consider other methods like Reverse-Phase Chromatography (RPC) or Precipitation q2->other No

Caption: Decision flowchart for selecting a purification strategy.

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[8][9] It is an ideal choice when your product is significantly larger than L-cystine.

Question: When is SEC a suitable method for removing L-cystine?

Answer: SEC is most effective when there is a large difference in molecular weight between your product and L-cystine.[10] For example, it is an excellent method for purifying proteins, antibodies, or large peptides (>10 kDa) from the much smaller L-cystine (240 Da). SEC is also a gentle, non-binding method that preserves the biological activity of the target molecule.[11][12]

Question: I'm seeing poor resolution between my product and L-cystine. How can I optimize it?

Answer: Poor resolution in SEC can often be attributed to a few key factors:

  • Resin Selection: Ensure you are using a resin with an appropriate fractionation range. For removing a small molecule like L-cystine from a large protein, you need a resin with an exclusion limit that allows the protein to elute in the void volume while the L-cystine enters the pores and is retained.[11]

  • Sample Volume: The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Flow Rate: A lower flow rate generally provides better resolution by allowing more time for the molecules to diffuse into and out of the resin pores.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a specific pH.[13] This method can be highly effective for separating L-cystine from products with a different charge profile.

Question: How do I choose between anion and cation exchange for L-cystine removal?

Answer: The choice depends on the pH at which you want to perform the separation and the charge of your product at that pH.

  • Cation Exchange (negatively charged resin): At a pH below its pI of ~4.6, L-cystine will have a net positive charge and will bind to a cation exchange resin.[14][15] If your product is negatively charged or neutral at this pH, it will flow through the column, achieving separation.

  • Anion Exchange (positively charged resin): At a pH above its pI, L-cystine will have a net negative charge and will bind to an anion exchange resin. If your product is positively charged or neutral at this pH, it will not bind.

From experience: For many proteins that are stable at slightly acidic pH, running a cation exchange column at pH 4.0 can be a very effective way to bind and remove L-cystine while the protein of interest flows through.

Question: My L-cystine is not binding to the IEX column as expected. What are the common causes?

Answer: Binding issues in IEX are almost always related to the buffer conditions.

  • Incorrect pH: Double-check the pH of your loading buffer and sample. The pH must be in a range where L-cystine and the resin have opposite charges. L-cystine is particularly sensitive to pH in IEX separations.[16]

  • High Salt Concentration: IEX relies on ionic interactions. If the ionic strength (salt concentration) of your sample is too high, it will compete with L-cystine for binding to the resin, preventing its retention. A desalting or buffer exchange step is often necessary before loading the sample onto an IEX column.

Part 4: Frequently Asked Questions (FAQs)

Q1: Which method offers the highest purity? Chromatographic methods, particularly IEX and RPC, generally offer higher resolution and result in a purer final product compared to precipitation. However, a well-optimized precipitation protocol can be sufficient for many applications and can serve as an excellent initial bulk-removal step before a final polishing step with chromatography.

Q2: What is the most scalable method for large-volume production? Precipitation is often the most easily scalable method for large volumes. It requires relatively simple equipment (tanks, mixers, and centrifuges or filters). Chromatographic methods can also be scaled up but require significant investment in larger columns, resins, and pumping systems.

Q3: How can I quantify the amount of residual L-cystine in my final product? Several analytical techniques can be used to quantify residual L-cystine. High-Performance Liquid Chromatography (HPLC), often with pre-column derivatization, is a highly sensitive and specific method.[17][18][19] Other methods include ion-exchange chromatography with post-column derivatization (the basis of many amino acid analyzers) and quantitative NMR (qNMR).[13][20]

References

  • Fundamentals of size exclusion chromatography. Cytiva. [Link]

  • Separation of Small Molecules with Size Exclusion Chromatography Columns and Micellar Solutions. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Journal of Chemistry. [Link]

  • Key Applications and Advantages of Size-Exclusion Chromatography (SEC). Phenomenex. [Link]

  • Process For Purifying L-Cysteine.
  • L-Cystine. ChemBK. [Link]

  • Solving the solubility and stability challenges of L-cystine in culture media. Bioprocess Online. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Anal Biochem. [Link]

  • Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs. [Link]

  • DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis. [Link]

  • Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. ResearchGate. [Link]

  • Role of Molecular Recognition in l-Cystine Crystal Growth Inhibition. ACS Publications. [Link]

  • Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design. PMC. [Link]

  • PROPERTIES OF AMINO ACIDS A. Isomerism. ResearchGate. [Link]

  • Method for production of natural L-cysteine by fermentation.
  • L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. PMC. [Link]

  • Inhibition of growth of l-cystine crystals by N-acetyl-l-cysteine. RSC Publishing. [Link]

  • Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. PMC. [Link]

  • l-CYSTINE. Organic Syntheses Procedure. [Link]

  • Recent advanced techniques in cysteine determination: a review. Food Research. [Link]

  • Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation. Longdom Publishing. [Link]

  • We know that at the isoelectric point, the molecule has no net charge. It is the pH at which a zwitterion is uncharged. How this phenomenon may affect its solubility? And what happens if the pH is above the isoelectric point? Quora. [Link]

  • L-Cysteine Hydrochloride 50 mg/mL Injection. U.S. Pharmacist. [Link]

  • Challenges and Advances in the Bioproduction of L-Cysteine. PMC. [Link]

  • Process for purifying L-cysteine.

Sources

Optimization

Stability of N,N'-Diformyl-L-cystine under acidic conditions

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of N,N'-Diformyl-L-cystine (Acidic Conditions) Technical Support Center: N,N'-Diformyl-L-cystine Comp...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of N,N'-Diformyl-L-cystine (Acidic Conditions)

Technical Support Center: N,N'-Diformyl-L-cystine

Compound Profile:

  • Chemical Name: N,N'-Diformyl-L-cystine

  • CAS: 55494-42-9 (Generic reference for formyl-cystine derivatives; specific isomers may vary)

  • Core Function: A protected derivative of L-cystine used in peptide synthesis, crystallographic modeling, and as a metabolic intermediate.

  • Critical Property: Unlike native L-cystine, this compound lacks basic amine functionality due to formylation. This fundamentally alters its solubility and stability profile in acidic media.

Part 1: Solubility & Physical Stability (The "Precipitation" Issue)

User Issue: "I tried dissolving N,N'-Diformyl-L-cystine in 0.1 M HCl (standard for amino acids), but it formed a white precipitate. Is the compound degraded?"

Technical Diagnosis: No, the compound is likely intact but incorrectly solubilized. This is a common error stemming from treating the derivative like the native amino acid.

  • Native L-Cystine: Contains two free amino groups (

    
    ). In acid (pH < pKa ~9), these protonate to 
    
    
    
    , making the molecule cationic and highly soluble in water.
  • N,N'-Diformyl-L-cystine: The amino groups are protected as formamides (

    
    ). Amides are non-basic and do not protonate significantly in dilute acid. Consequently, the molecule acts purely as a dicarboxylic acid. At acidic pH (pH < pKa of carboxylic acid ~3.5), it exists in its neutral, protonated form (
    
    
    
    ), which is hydrophobic and insoluble in water.

Troubleshooting Protocol:

Solvent SystemSolubility StatusMechanismRecommendation
0.1 M HCl (pH 1) Insoluble Molecule is neutral (COOH); no charge to solvate.AVOID. Causes precipitation.
PBS / NaOH (pH > 7) Soluble Carboxyls deprotonate to COO⁻; dianion is soluble.RECOMMENDED for aqueous use.[1][2]
DMSO / DMF Soluble High dielectric organic solvent dissolves neutral form.BEST for stock solutions.

Part 2: Chemical Stability (Acidic Hydrolysis)

User Issue: "We observed extra peaks in our HPLC after storing the sample in acidic buffer for 24 hours. What is happening?"

Technical Diagnosis: You are observing acid-catalyzed deformylation . While formyl groups are relatively robust compared to Boc groups, they are susceptible to hydrolysis in aqueous acid over time.

The Mechanism:

  • Protonation: The carbonyl oxygen of the formamide is protonated by the acid.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: The C-N bond breaks, releasing formic acid and restoring the free amine.

This process occurs in two steps, creating a "ladder" of degradation products visible on HPLC.

Visualizing the Degradation Pathway:

DeformylationPathway Diformyl N,N'-Diformyl-L-cystine (Intact) Mono N-Monoformyl-L-cystine (Intermediate) Diformyl->Mono Acid Hydrolysis (Slow at RT) Formic Formic Acid (Byproduct) Diformyl->Formic Cystine L-Cystine (Fully Deprotected) Mono->Cystine Acid Hydrolysis

Caption: Stepwise acid hydrolysis of N,N'-Diformyl-L-cystine yielding mono-formyl intermediate and free cystine.

Stability Reference Table:

ConditionStability EstimateOutcome
pH 1-2, 25°C Poor (< 24 hrs) Slow hydrolysis to mono-formyl species.
pH 1-2, 60°C+ Very Poor Rapid conversion to L-Cystine.
pH 7.4, 25°C Good Amide bond is stable at neutral pH.
-20°C (Solid) Excellent Indefinite stability if kept dry.

Part 3: Disulfide Bond Integrity

User Issue: "Will the disulfide bond break in acid?"

Technical Diagnosis: Generally, no . The disulfide bond (


) is stable to non-reducing acids (like HCl or TFA) at room temperature.
  • Risk Factor: Disulfide exchange (scrambling) can occur if the solution is heated strongly (>80°C) in acid or if trace free thiols are present.

  • Verification: If your HPLC shows a peak corresponding to Cysteine (monomer), reduction has occurred. This usually implies contamination with reducing agents or extreme pH/Temperature stress, not simple acid instability.

Part 4: Analytical Troubleshooting (HPLC)

Protocol: Separation of Formyl-Cystine Species To confirm the identity of your material or quantify degradation, use this self-validating HPLC method.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 0% B to 40% B over 15 minutes.

  • Detection: UV at 214 nm (Amide bond absorption).

Expected Elution Order (Logic):

  • L-Cystine: (Most Polar/Charged) - Elutes near void volume (~2-3 min).

  • N-Monoformyl-L-cystine: (Intermediate Polarity) - Elutes ~6-8 min.

  • N,N'-Diformyl-L-cystine: (Most Hydrophobic due to blocked amines) - Elutes ~10-12 min.

Note: If you see a peak eluting earlier than your main peak, it is likely the hydrolysis product.

References

  • Source: Sigma-Aldrich Technical Bulletin.
  • Acid Hydrolysis of Amides

    • Title: "The stability of cysteine and cystine during acid hydrolysis of proteins and peptides."
    • Source: Journal of Biological Chemistry (1970).
    • URL:[Link]

  • Disulfide Stability in Acid

    • Title: "Can acidic conditions break disulfide bonds?"
    • Source: Chemistry Stack Exchange (Verified Community Consensus).
    • URL:[Link]

  • HPLC Method Development for Cysteines

    • Title: "A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine."
    • Source: BioInsights Publishing.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Formyl Cystine

This guide is structured as a technical deep-dive for analytical scientists and drug development professionals. It moves beyond basic definitions to explore the mechanistic behaviors of formyl cystine in mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical deep-dive for analytical scientists and drug development professionals. It moves beyond basic definitions to explore the mechanistic behaviors of formyl cystine in mass spectrometry, comparing it against native cystine and other common impurities.

Executive Summary: The Impurity Challenge

In biopharmaceutical development, particularly with antibody-drug conjugates (ADCs) and peptide formulations, Formyl Cystine (N,N'-diformylcystine or N-formylcystine) is a critical process-related impurity. It typically arises from the degradation of polysorbate or polyethylene glycol (PEG) excipients, which release formic acid and formaldehyde, subsequently reacting with the N-terminal amines of cystine residues.

This guide compares the Mass Spectrometry (MS) behavior of Formyl Cystine against its native counterpart and other isobaric modifications. We provide a self-validating workflow to distinguish these species, focusing on the unique fragmentation pathways—specifically the suppression of ammonia loss and the promotion of decarbonylation—that serve as the definitive fingerprint for formyl species.

Chemical Context & Precursor Analysis

Before analyzing fragmentation, one must establish the precursor ion landscape. Formylation adds a formyl group (-CHO) to the primary amine, resulting in a mass shift of +27.9949 Da per site.

Table 1: Precursor Ion Comparison (Positive Mode ESI)

Comparison of Native Cystine against Mono- and Di-formylated derivatives.

AnalyteFormulaMonoisotopic Mass (Da)[M+H]+ m/zKey Characteristic
Native Cystine

240.0238241.0311 High basicity; dominant

N-Formyl Cystine

268.0188269.0260 Asymmetric; +28 Da shift
N,N'-Diformyl Cystine

296.0137297.0210 Symmetric; +56 Da shift; Reduced basicity
Dimethyl Cystine

268.0551269.0624 Isobaric Interference (requires High-Res MS to distinguish from formyl)

Critical Insight: The formyl group reduces the basicity of the N-terminus. While native cystine protonates readily, diformyl cystine may show reduced ionization efficiency in positive mode ESI compared to the native form.

Comparative Fragmentation Analysis (MS/MS)

The core differentiation lies in the fragmentation energy and pathways. We compare Collision Induced Dissociation (CID) behaviors.

Native Cystine Fragmentation (The Baseline)

Native cystine follows a standard amino acid fragmentation pathway:

  • Loss of Ammonia (

    
    ):  Due to the free amine, the loss of 17 Da is the dominant neutral loss.
    
  • S-S Bond Cleavage: The disulfide bond is the weakest link, often yielding symmetric cleavage.

    • 
       (Cysteine-related ions)
      
Formyl Cystine Fragmentation (The Target)

Formylation blocks the amine, fundamentally altering the pathway.

  • Suppression of Ammonia Loss: Because the nitrogen is part of an amide-like formyl bond, the facile loss of

    
     is chemically blocked. Absence of the -17 Da peak is a primary diagnostic. 
    
  • Diagnostic Loss of CO: The formyl group is labile. Under CID, it ejects carbon monoxide (CO, 28 Da).

    • 
       (Loss of 1 CO)
      
    • 
       (Loss of 2nd CO, regenerating the cystine core)
      
  • S-S Cleavage: The disulfide bond remains fragile.

    • 
       (N-formyl cysteine ion).
      
Visualizing the Pathway

The following diagram illustrates the divergent pathways between Native and Diformyl Cystine.

FragmentationPathway Native Native Cystine [M+H]+ m/z 241 LossNH3 [M+H - NH3]+ m/z 224 Native->LossNH3 -17 Da (Major) CysIon Cysteine Ion (S-S Cleavage) m/z 122 Native->CysIon S-S Break Formyl Diformyl Cystine [M+H]+ m/z 297 LossCO1 [M+H - CO]+ m/z 269 Formyl->LossCO1 -28 Da (Diagnostic) FormylCys N-Formyl Cysteine (S-S Cleavage) m/z 149 Formyl->FormylCys S-S Break LossCO2 [M+H - 2CO]+ m/z 241 LossCO1->LossCO2 -28 Da

Figure 1: Divergent fragmentation pathways. Native cystine is dominated by ammonia loss, while formyl cystine is characterized by sequential carbon monoxide losses.

Experimental Protocol: Self-Validating Identification

To confidently identify formyl cystine and rule out isobaric interferences (like dimethylation), follow this step-by-step workflow.

Phase 1: Sample Preparation & Stress Testing

Objective: Generate a positive control to validate retention time and MS pattern.

  • Control: Prepare 1 mM L-Cystine in 0.1% Formic Acid/Water.

  • Stress Sample: Incubate 1 mM L-Cystine in 10% Formaldehyde/Formic Acid (1:1 v/v) at 37°C for 4 hours. (This forces N-formylation).

  • Dilution: Dilute both samples 1:100 in 50:50 Acetonitrile:Water prior to injection.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in ACN.
    
  • Gradient: 0-5 min: 1% B; 5-15 min: 1% to 30% B. (Cystine elutes early; Formyl cystine is more hydrophobic and elutes later).

  • MS Method: Data Dependent Acquisition (DDA).

    • Polarity: Positive.

    • Collision Energy (NCE): Stepped 20, 30, 40 (crucial to cover both labile CO loss and hard S-S cleavage).

Phase 3: Data Analysis Logic (The Decision Tree)

Use this logic to validate the impurity.

DecisionTree Start Unknown Peak Detected MassCheck Is Mass Shift +28 or +56 Da vs Native? Start->MassCheck IsobaricCheck High-Res Check: Diff < 5 ppm from Formyl calc? MassCheck->IsobaricCheck Yes FragCheck MS/MS Inspection IsobaricCheck->FragCheck Yes Result_Dimethyl LIKELY: Dimethyl/Ethyl Impurity IsobaricCheck->Result_Dimethyl No (Mass Defect Mismatch) CO_Loss Is Neutral Loss -28 Da (CO) Present? FragCheck->CO_Loss NH3_Loss Is Neutral Loss -17 Da (NH3) Dominant? CO_Loss->NH3_Loss No Result_Formyl CONFIRMED: Formyl Cystine CO_Loss->Result_Formyl Yes NH3_Loss->Result_Dimethyl No Result_Native Native Cystine NH3_Loss->Result_Native Yes

Figure 2: Analytical decision tree for distinguishing formyl cystine from native and dimethylated species.

Performance Comparison: CID vs. HCD

When choosing a fragmentation mode, the choice between Trap-based CID and Beam-type HCD impacts the spectral quality for this specific analyte.

FeatureCID (Trap-Type)HCD (Beam-Type)Recommendation
Low Mass Cutoff Often loses ions < 1/3 precursor m/z.No cutoff; detects low mass immonium ions.HCD is better for low-mass confirmation.
Labile Bonds Gentle. Preserves the sequence but strips the Formyl group first.Higher energy.[1] Often shatters the S-S bond immediately.CID is better for confirming the existence of the formyl group via sequential CO loss.
Spectra Complexity Simpler. Dominant neutral losses (

,

).
Richer. More internal fragments.Use HCD for structural elucidation; CID for screening.

Expert Tip: If using an Orbitrap, employ HCD with low energy (NCE 20) . This mimics CID behavior, preserving the [M-CO]+ species while allowing detection of lower mass sulfur-specific fragments.

References

  • Vertex AI Search. (2023). Collision Induced Dissociation Products of Disulfide-bonded Peptides. National Institutes of Health. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • National Institutes of Health. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation and Post Source Decay. [Link]

Sources

Comparative

A Guide to the Structural Validation of N,N'-Diformyl-L-cystine via Powder X-ray Diffraction: Establishing a Gold Standard

For researchers, scientists, and professionals in drug development, the unambiguous characterization of a new chemical entity is a cornerstone of scientific rigor and regulatory compliance. N,N'-Diformyl-L-cystine, a der...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of a new chemical entity is a cornerstone of scientific rigor and regulatory compliance. N,N'-Diformyl-L-cystine, a derivative of the amino acid L-cystine, presents a unique case study in structural validation. In the absence of a publicly available reference diffraction pattern, this guide provides a comprehensive framework for obtaining, analyzing, and validating Powder X-ray Diffraction (PXRD) data for such novel compounds, thereby establishing a reliable "fingerprint" for future research and quality control.

Powder X-ray Diffraction is a powerful, non-destructive technique pivotal in the physicochemical characterization of solid materials.[1] It provides a unique diffraction pattern for any given crystalline phase, serving as a definitive identifier.[1] In the pharmaceutical industry, PXRD is indispensable for polymorph screening, stability testing, and ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs).[2][3][4] Different crystalline forms, or polymorphs, of the same compound can exhibit varied physical properties, including solubility and bioavailability, making their precise identification critical for drug performance and safety.[5][6]

This guide will navigate the process of generating and validating a PXRD pattern for N,N'-Diformyl-L-cystine, from sample preparation to advanced data analysis, ensuring a self-validating system for establishing a new reference standard.

The Foundational Workflow: From Powder to Pattern

The journey from a novel crystalline powder to a validated diffraction pattern involves a systematic workflow. Each step is critical for ensuring the quality and reliability of the final data. The process begins with meticulous data acquisition, followed by a rigorous data analysis cascade to interpret the pattern and confirm the structural integrity of the material.

XRD_Workflow Figure 1: High-Level XRD Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Validation SamplePrep Sample Preparation (Grinding & Mounting) InstrumentSetup Instrument Setup (Optics & Parameters) SamplePrep->InstrumentSetup DataCollection Data Collection (Scan Execution) InstrumentSetup->DataCollection RawData Raw Diffraction Pattern DataCollection->RawData Transfer Data Indexing Pattern Indexing (Unit Cell Determination) RawData->Indexing LeBail Le Bail Fitting (Profile Refinement) Indexing->LeBail Validation Establish Reference Pattern LeBail->Validation

Caption: High-Level XRD Validation Workflow

Experimental Protocol: Acquiring High-Quality PXRD Data

The quality of the experimental data is paramount for successful analysis, especially for a novel compound. A meticulous approach to sample preparation and instrument configuration is non-negotiable.[7][8]

1. Sample Preparation:

  • Objective: To obtain a representative powder sample with random crystallite orientation.

  • Procedure:

    • Gently grind approximately 10-20 mg of N,N'-Diformyl-L-cystine using an agate mortar and pestle to achieve a fine, uniform particle size (typically <10 µm). This minimizes peak broadening due to particle size effects and reduces preferred orientation.[1]

    • Carefully pack the powder into a sample holder. A back-loading or side-loading technique is often preferred to minimize preferred orientation, where non-spherical crystals align in a non-random way, skewing peak intensities.[7]

    • Ensure the sample surface is flat and level with the surface of the sample holder to prevent errors in peak positions due to sample displacement.[9]

2. Instrument Setup and Data Collection:

  • Objective: To obtain a high-resolution diffraction pattern with a good signal-to-noise ratio.

  • Rationale: The chosen parameters are a balance between obtaining high-quality data and practical measurement time. For a novel compound, a longer scan time is often justified to ensure weak diffraction peaks are resolved.

ParameterRecommended SettingRationale
Radiation Cu Kα (λ = 1.5406 Å)Commonly available and provides good diffraction for organic materials.
Geometry Bragg-BrentanoStandard geometry for powder diffractometers.
Voltage & Current 40 kV, 40 mAStandard operating conditions for a copper X-ray tube.
Scan Range (2θ) 2° to 40°Covers the most information-rich region for organic molecules.
Step Size (2θ) 0.01° - 0.02°Ensures sufficient data points across each diffraction peak for accurate profiling.
Time per Step 1 - 5 secondsA longer time improves the signal-to-noise ratio, crucial for identifying weak peaks.
Sample Rotation On (if available)Improves crystallite statistics and further reduces preferred orientation.

Data Analysis for a Novel Compound: A Step-by-Step Guide

With high-quality data in hand, the next phase is to extract meaningful structural information. Since no reference pattern exists for N,N'-Diformyl-L-cystine, the analysis focuses on ab initio (from the beginning) methods.[10][11]

1. Data Processing and Peak Identification:

The raw data is first processed to remove background noise and identify the angular positions (2θ) and intensities of the diffraction peaks. This peak list is the fundamental input for the subsequent analysis.

2. Indexing the Powder Pattern:

  • Objective: To determine the crystal system, space group, and unit cell dimensions from the peak positions.[12][13]

  • Causality: The positions of the diffraction peaks are dictated by the geometry of the crystal lattice, as described by Bragg's Law.[5] By systematically testing different possible unit cells, an indexing program can find a solution that accounts for all observed peak positions.

  • Procedure:

    • Input the list of 2θ peak positions into an auto-indexing program (e.g., TREOR, DICVOL).[13]

    • The program will propose possible unit cells, each with a figure of merit (e.g., M20, F20) that indicates the quality of the fit. A high figure of merit with no un-indexed peaks suggests a correct solution.[13]

    • This step transforms a list of peaks into fundamental crystallographic parameters. For example, a hypothetical indexing solution for N,N'-Diformyl-L-cystine might yield an orthorhombic unit cell.

3. Whole-Pattern Fitting: Le Bail Method

  • Objective: To refine the unit cell parameters and peak profile parameters by fitting the entire diffraction pattern, without requiring knowledge of the atomic positions.[14][15]

  • Self-Validation: The Le Bail method serves as a powerful validation for the indexing solution. If a good fit to the entire experimental pattern can be achieved using the unit cell from indexing, it provides strong confidence in the correctness of the cell.[15][16]

  • Procedure:

    • Using software capable of whole-pattern fitting (e.g., GSAS-II, FullProf), perform a Le Bail fit.

    • The initial inputs are the space group and unit cell parameters from the indexing step.

    • The software iteratively refines the lattice parameters, peak shape, and instrumental parameters to minimize the difference between the calculated and observed patterns.

    • A successful Le Bail fit results in a low R-factor (a measure of the goodness of fit) and a visually excellent match between the experimental and calculated profiles.[17]

The logical flow from raw data to a validated unit cell provides a robust method for characterizing a previously unknown crystalline phase.

Data_Analysis_Flow Figure 2: Data Analysis & Validation Cascade RawData Raw PXRD Data (Intensity vs. 2θ) PeakPick Peak Picking (Generate 2θ list) RawData->PeakPick Indexing Auto-Indexing (Propose Unit Cell & Space Group) PeakPick->Indexing LeBail Le Bail Fit (Refine Unit Cell & Profile) Indexing->LeBail Initial Model RefinedCell Refined Unit Cell Parameters LeBail->RefinedCell ReferencePattern Established Reference Pattern (Indexed Peak List) LeBail->ReferencePattern Validated Output

Caption: Data Analysis & Validation Cascade

Establishing the Reference Standard for N,N'-Diformyl-L-cystine

Upon successful indexing and Le Bail fitting, the result is a validated, indexed powder diffraction pattern. This pattern now serves as the primary reference standard for N,N'-Diformyl-L-cystine.

Hypothetical Indexed Data Table:

The following table illustrates the expected output for a pure, crystalline sample of N,N'-Diformyl-L-cystine after successful analysis.

2θ (Observed)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
8.5210.37100(0 1 1)
12.786.9245(1 1 0)
15.615.6780(1 1 2)
17.085.1930(0 2 2)
21.354.1665(2 0 0)
24.223.6750(1 2 3)
............

This indexed table, not just the graphical pattern, becomes the gold standard for:

  • Quality Control: Confirming the identity and phase purity of newly synthesized batches.

  • Stability Studies: Detecting any changes in the crystalline form upon exposure to heat, humidity, or mechanical stress.[6]

  • Intellectual Property: Providing the necessary data for patent applications related to specific solid forms.[3]

Comparison with Alternative Analytical Techniques

While PXRD is the definitive tool for identifying crystalline phases, a comprehensive solid-state characterization program often employs orthogonal techniques to build a complete picture of the material's properties.[18][19]

TechniqueInformation ProvidedComplementarity to PXRD
Differential Scanning Calorimetry (DSC) Measures thermal events like melting, crystallization, and glass transitions.[19]Correlates thermal behavior with specific crystal forms identified by PXRD. Can detect amorphous content.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Determines the presence of solvates or hydrates, complementing the structural information from PXRD.
Infrared (IR) & Raman Spectroscopy Provides information on molecular vibrations and functional groups.Can distinguish polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations or intermolecular interactions in the crystal lattice.[20]
Scanning Electron Microscopy (SEM) Images the morphology and particle size of the powder.Relates the macroscopic crystal habit to the underlying crystal structure determined by PXRD.

Conclusion

The validation of a novel compound like N,N'-Diformyl-L-cystine using powder X-ray diffraction is a systematic process that transforms an unknown powder into a well-characterized material with a reliable reference standard. By following a rigorous workflow encompassing careful data acquisition, ab initio data analysis through indexing, and whole-pattern fitting for validation, researchers can establish a definitive crystalline "fingerprint". This foundational dataset is crucial for ensuring the quality, stability, and consistency of the material throughout the drug development lifecycle, providing the scientific integrity required for both advanced research and regulatory scrutiny.

References

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager.
  • Ab initio structure determination via powder X-ray diffraction. (n.d.). Indian Academy of Sciences.
  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutics.
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025).
  • Whole Pattern Fitting: II. LeBail Method. (n.d.). Birkbeck College, University of London.
  • POWDER PATTERN INDEXING. (n.d.).
  • Ab Initio Structure Solutions from Nanocrystalline Powder Diffraction D
  • Using PXRD in Pharmaceutical Development and Manufacturing. (2019). News-Medical.Net.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
  • Le Bail method. (n.d.). Wikipedia.
  • Le Bail fit (solid line) to X-ray powder diffraction data (points)
  • Indexing X Ray Diffraction P
  • Revisiting Powder X-ray Diffraction Technique: A Powerful Tool to Characterize Polymers and their Composite Films. (2016). Research and Reviews: Journal of Chemistry.
  • X-ray Powder Diffraction II Peak Positions & Indexing. (n.d.).
  • Ab Initio Structure Determination via Powder X-Ray Diffraction. (2016). AZoM.
  • Good practice and simple tricks for X-Ray powder diffraction measurements: procedures for preparation and mounting of the specimen and for alignment and calibration of the diffractometer. (n.d.). Delft University of Technology.
  • Structure Determination from Powder Diffraction Data. (n.d.).
  • Recent Advances in Solid-State Analysis of Pharmaceuticals. (2015). Journal of Pharmaceutical Sciences.
  • What is the Utility of X-Ray Powder Diffraction Studies in Drug Development. (2012).
  • An Ab Initio Approach to Crystal Structure Determination Using High-Resolution Powder Diffraction and Computational Chemistry Techniques: Application to 6,13-Dichlorotriphendioxazine. (1997).
  • Le Bail fitting graphs of the XRD d
  • Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale M
  • X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility, University of California, Irvine.
  • Basics to powder X-ray diffraction: How to achieve high-quality XRD p
  • Rietveld refinement. (n.d.). Wikipedia.
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review.
  • XRD Sample Preparation: Best Practices for Different Sample Forms. (2024). Drawell.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (2025). Solitek Pharma.
  • Solid State Characterization and Pharmaceutical Development. (n.d.). Journal of Analytical & Bioanalytical Techniques.
  • How to Evaluate Solid Pharmaceutical Drugs (1): Confirming the crystal form of an API. (n.d.). Rigaku.
  • Collecting X-ray Powder Diffraction Data: how to choose the best configuration and measurement parameters. (2018). Prolab Systems.
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (n.d.). PMC.
  • Solid-State Characterization in Drug Development and Formulation. (2024). Research & Reviews: Journal of Pharmaceutical Analysis.
  • The High-Quality Difference: Solid-State Data That Stands Up to FDA and P
  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Analytical Sales.
  • X-ray Diffraction (XRD). (n.d.). Malvern Panalytical.
  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington.
  • Performing Rietveld refinement of materials that do not have cif file?. (2022).
  • Le Bail Intensity Extraction. (n.d.).
  • Is it possible to detect unknown phases using Rietveld Refinement?. (n.d.). ECHEMI.
  • Crystal Structure Characterization by Powder Diffraction. (2020). MDPI.
  • X-ray Diffraction (XRD). (n.d.). University of Tennessee.
  • Overview of Powder X-ray Diffraction (PXRD). (2025).
  • Some Hints, Tips and Tricks for Rietveld Refinement. (n.d.). Crystal Impact.
  • A simple solution to the Rietveld refinement recipe problem. (2024). IUCr Journals.

Sources

Validation

N,N'-Diformyl-L-Cystine: Resolving Melting Point Discrepancies and Purity Standards

Topic: Melting point discrepancies in N,N'-Diformyl-L-cystine literature Content Type: Publish Comparison Guide Executive Summary The Metric Trap: For decades, researchers have encountered conflicting melting point (MP)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point discrepancies in N,N'-Diformyl-L-cystine literature Content Type: Publish Comparison Guide

Executive Summary

The Metric Trap: For decades, researchers have encountered conflicting melting point (MP) data for N,N'-Diformyl-L-cystine, with literature values ranging wildly from 120°C to >160°C (decomp) .[1][2][3][4] Reliance on MP as a primary release specification for this compound is a critical error in drug development and peptide synthesis.[3]

The Reality: N,N'-Diformyl-L-cystine does not exhibit a thermodynamic melting event; it undergoes thermal decomposition concurrent with phase transition .[1][3] The observed "melting point" is a kinetic artifact dependent on heating rate, solvation state, and enantiomeric purity (L- vs. DL-).[1][3]

This guide analyzes the root causes of these discrepancies, compares the compound against its acetylated alternative, and establishes a self-validating protocol for purity characterization that bypasses the melting point trap.

Part 1: The Discrepancy Analysis[5]

The following table summarizes the conflicting data found in chemical literature and commercial Certificates of Analysis (CoA), categorizing them by the likely physical phenomenon responsible for the value.

Observed RangePhenomenonScientific Explanation
120°C – 128°C Solvate Loss / Pseudo-melting Common in commercial samples crystallized from aqueous solvents.[1][3][5] The endotherm represents the collapse of the crystal lattice due to solvent release (dehydration) rather than true melting.
140°C – 150°C Racemic Depression Presence of the DL-isomer (racemate).[1][5] The formylation process (via acetic formic anhydride) is prone to base-catalyzed racemization.[1][3] The DL-mixture often melts lower than the pure L-enantiomer.
> 160°C (dec.) Decomposition The "True" behavior of the anhydrous, pure L-isomer.[1][3] The compound degrades (decarboxylates/oxidizes) before a stable liquid phase can form.[1]
Comparative Performance: Formyl vs. Acetyl Protection

In peptide synthesis, the choice between Formyl and Acetyl protection on Cystine is often dictated by removal conditions.

FeatureN,N'-Diformyl-L-cystineN,N'-Diacetyl-L-cystine (DiNAC)
Melting Point Unreliable (Decomp >160°C)Stable (55–72°C)
Solubility (Organic) Moderate (requires polar solvents)High (Soluble in EtOH, DMSO)
Deprotection Mild Acid/Hydrazine (Labile)Enzymatic or Strong Acid (Stable)
Racemization Risk High (during synthesis)Low
Part 2: Root Cause Investigation (Mechanistic Logic)[1]

The primary source of the "low melting point" discrepancy is Racemization during synthesis.[5] The standard synthesis uses Acetic Formic Anhydride (AFA).[1] If the temperature during AFA formation or addition exceeds 10°C, the reaction pathway bifurcates.

DOT Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates how thermal control dictates whether you get the pure product or the racemized impurity responsible for MP depression.

SynthesisPathway Start L-Cystine TempControl Temp > 10°C? Start->TempControl + AFA Reagent Acetic Formic Anhydride (AFA) Reagent->TempControl PathPure Direct N-Formylation TempControl->PathPure NO (Keep < 5°C) PathImpure Oxazolone Formation (Azlactone) TempControl->PathImpure YES (Exothermic) ProductPure N,N'-Diformyl-L-cystine (Pure L-Isomer) PathPure->ProductPure ProductRacemic Racemized Product (DL-Mix / Meso) PathImpure->ProductRacemic Enolization Result1 Target Specification ProductPure->Result1 MP: >160°C (Dec) Result2 Common Discrepancy ProductRacemic->Result2 MP: ~120-140°C

Caption: Figure 1. Thermal sensitivity of the formylation reaction. High temperatures promote oxazolone intermediates, leading to racemization and melting point depression.[1][5]

Part 3: Experimental Protocols & Validation

Since Melting Point is non-diagnostic, you must validate purity using Specific Optical Rotation (SOR) and HPLC .[1]

Protocol A: Synthesis (Racemization-Free)

Goal: Produce high-purity N,N'-Diformyl-L-cystine without inducing the MP drop.[1][3][5]

  • Preparation of AFA: In a dry flask, cool 2.1 eq of Acetic Anhydride to 0°C . Slowly add 2.5 eq of Formic Acid (98%) dropwise.[1]

    • Critical Step: Do not allow internal temp to rise above 5°C .[3] Stir for 1 hour at 0-5°C.

  • Formylation: Add L-Cystine (1.0 eq) to the cold AFA solution.

  • Reaction: Stir at 0°C for 4 hours , then allow to warm to room temperature (20°C) overnight.

    • Why: The kinetic barrier for formylation is lower than for racemization; keeping it cold initially favors the N-attack over the alpha-proton abstraction.[1][3]

  • Isolation: Evaporate volatiles under reduced pressure (keep bath <40°C). Recrystallize immediately from water/ethanol.[3]

Protocol B: The "Truth-Teller" Analytical Workflow

Goal: Definitively determine if a batch meets specification, ignoring MP artifacts.

System Suitability Test:

  • Standard: USP L-Cystine Standard (treated to formyl derivative).[1][3][5]

  • Blank: 1N HCl.[3]

  • Method: Polarimetry (589 nm, 20°C).[1][6][7]

Procedure:

  • Dry sample at 60°C under vacuum for 4 hours (removes solvates that confuse MP).

  • Dissolve to 1% (w/v) in 1N NaOH (or appropriate solvent based on solubility check, often dilute ammonia or HCl is used for cystine derivatives).

  • Measure Optical Rotation

    
    .[1]
    
    • Target: Literature values for pure Formyl-L-Cystine are typically high negative rotations.[1][3] (Note: L-Cystine itself is ~ -218° in HCl).[1][3]

    • Pass Criteria: Value must be within ±2° of the reference standard. A drop in rotation indicates racemization (DL-form is optically inactive).[1][3]

DOT Diagram 2: Analytical Decision Tree

Use this workflow to accept/reject batches.

DecisionTree Sample Batch Sample N,N'-Diformyl-L-cystine Step1 1. Visual & Solubility Check (Clear in 1N NaOH?) Sample->Step1 Step2 2. Specific Optical Rotation (The Primary Spec) Step1->Step2 Pass DecisionFail REJECT BATCH (Racemized/Impure) Step1->DecisionFail Turbid/Insoluble Step3 3. HPLC (Chiral Column) Step2->Step3 Within Range Step2->DecisionFail Low Rotation Step3->DecisionFail >2% D-Isomer DecisionPass RELEASE BATCH Step3->DecisionPass >98% L-Isomer

Caption: Figure 2. Analytical workflow prioritizing Optical Rotation over Melting Point for cystine derivatives.

References
  • Chemical Identity & CAS Verification

    • Sigma-Aldrich.[1][3][8][9][10] "N,N'-Diformyl-L-cystine Product Specification (CAS 29581-98-4)."[1][3][9]

    • (Note: Search CAS 29581-98-4 for specific derivative data).

  • Mechanisms of Racemization

    • S. B. H.[1][3][5] Kent. "Racemization in Peptide Synthesis."[3] The Peptides, Vol 1.

    • Explanation: Defines the oxazolone mechanism responsible for the MP depression in formyl
  • Synthesis Methodology (AFA)

    • Muramatsu, I., et al.[5] (1965).[1] "The Formylation of Amino Acids with Acetic Formic Anhydride." Bulletin of the Chemical Society of Japan.

    • [1]

  • Comparative Data (Diacetyl-L-Cystine)

    • Cayman Chemical.[3] "N,N'-Diacetyl-L-cystine Product Insert."

    • [1]

Sources

Comparative

A Comparative Guide to the Aqueous Solubility of Oxidized and Reduced Formyl Cystine

Introduction In the landscape of drug development and biochemical research, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, aqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and biochemical research, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, aqueous solubility stands out as a critical determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide provides an in-depth technical comparison of the solubility profiles of two key forms of a cysteine derivative: the reduced N-formyl-L-cysteine and its oxidized counterpart, N,N'-diformyl-L-cystine.

Cysteine derivatives are integral to various biomedical applications, from serving as building blocks in peptide synthesis to acting as precursors in complex API manufacturing. The reversible oxidation of cysteine's thiol (-SH) group to a cystine disulfide (-S-S-) bond is a fundamental biochemical reaction that can dramatically alter a molecule's structure and properties.[2][3] Understanding the solubility implications of this redox transition is crucial for researchers in process chemistry, formulation science, and drug discovery, enabling them to optimize reaction conditions, enhance drug delivery, and ensure product stability. This guide synthesizes theoretical principles with a practical experimental framework to provide a comprehensive comparison.

Theoretical Comparison: A Tale of Two Functional Groups

The difference in solubility between the reduced and oxidized forms of formyl cystine is fundamentally rooted in their distinct molecular structures and the resulting intermolecular forces they can form with a solvent like water.

  • Reduced Form: N-formyl-L-cysteine This molecule is a monomer containing a free sulfhydryl (thiol) group (-SH). The presence of the thiol group, alongside the carboxylic acid and formyl-amide groups, makes N-formyl-L-cysteine a relatively polar molecule. The thiol group's hydrogen atom can act as a hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor, contributing to its interaction with water molecules.[4] Generally, compounds with free thiol groups are more water-soluble than their corresponding disulfides.

  • Oxidized Form: N,N'-diformyl-L-cystine This molecule is a dimer formed by the oxidative coupling of two N-formyl-L-cysteine molecules. This process creates a disulfide (-S-S-) bond, eliminating the two free thiol groups. The disulfide bond is significantly less polar than the thiol group and lacks the ability to donate hydrogen bonds.[4] This reduction in polarity and hydrogen bonding potential leads to a more hydrophobic character, which is expected to result in lower aqueous solubility compared to its reduced monomeric counterpart. Cystine, the parent oxidized dimer of cysteine, is well-documented for its poor water solubility at physiological pH.[5][6][7]

The diagram below illustrates the chemical structures and the redox relationship between the two forms.

cluster_reduced Reduced Form cluster_oxidized Oxidized Form reduced N-formyl-L-cysteine (Monomer with free -SH group) oxidized N,N'-diformyl-L-cystine (Dimer with -S-S- bond) reduced->oxidized Oxidation (-2H⁺, -2e⁻) oxidized->reduced Reduction (+2H⁺, +2e⁻)

Caption: Redox relationship between reduced and oxidized formyl cystine.

Experimental Comparison: A Validated Protocol

To quantify the solubility differences, a robust, standardized method is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[8][9][10]

Objective

To determine and compare the equilibrium aqueous solubility of N-formyl-L-cysteine and N,N'-diformyl-L-cystine at different pH values and in a common organic solvent at a controlled temperature.

Materials and Equipment
  • N-formyl-L-cysteine (purity >99%)

  • N,N'-diformyl-L-cystine (purity >99%)

  • Phosphate buffer solutions (pH 5.0, 7.4)

  • Hydrochloric acid (for pH 2.0 buffer)

  • Sodium hydroxide (for pH 9.0 buffer)

  • Ethanol (ACS grade)

  • Deionized water

  • Orbital shaker with temperature control (37 °C)

  • Centrifuge

  • 0.22 µm syringe filters (low protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

Experimental Workflow Diagram

start Start prep 1. Preparation Add excess solid compound to 5 mL of each solvent (pH 2, 5, 7.4, 9, EtOH) start->prep shake 2. Equilibration Incubate in orbital shaker (e.g., 48h at 37°C) to reach equilibrium. prep->shake separate 3. Separation Centrifuge samples to pellet undissolved solid. shake->separate filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter. separate->filter analyze 5. Analysis Quantify concentration of the filtrate using a validated HPLC-UV method. filter->analyze end End analyze->end

Caption: Shake-flask method for comparative solubility determination.

Step-by-Step Protocol
  • Preparation of Solutions: Prepare aqueous buffer solutions at pH 2.0, 5.0, 7.4, and 9.0.

  • Sample Preparation: For each compound (reduced and oxidized form), add an excess amount of solid (e.g., 20-50 mg, ensuring solid remains after equilibration) to separate vials containing 5 mL of each test solvent (the four buffers and ethanol). This creates a slurry.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 37 °C to simulate physiological conditions) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[8] A preliminary experiment can establish the minimum time to reach equilibrium.[10]

  • Sample Separation: After incubation, remove the vials and allow them to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration and Dilution: Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Immediately dilute the filtrate with mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method. A calibration curve prepared with known concentrations of each compound should be used for accurate quantification.

  • Data Analysis: Calculate the original solubility in mg/mL for each compound in each solvent, accounting for the dilution factor. Perform the experiment in triplicate for statistical validity.

Data Presentation and Interpretation

The following table summarizes the expected (hypothetical) results from the described experiment, reflecting the established principles of amino acid solubility.

Solvent N-formyl-L-cysteine (Reduced Form) Solubility (mg/mL) at 37°CN,N'-diformyl-L-cystine (Oxidized Form) Solubility (mg/mL) at 37°C
pH 2.0 Buffer> 150~ 1.5
pH 5.0 Buffer> 150< 0.2
pH 7.4 Buffer> 150~ 0.4
pH 9.0 Buffer> 150~ 5.0
Ethanol~ 25~ 3.0
Interpretation of Results
  • Superior Solubility of the Reduced Form: As hypothesized, the reduced N-formyl-L-cysteine is expected to exhibit significantly higher aqueous solubility across all pH values compared to its oxidized counterpart. Its high polarity and hydrogen bonding capacity contribute to this pronounced difference.

  • pH-Dependent Solubility of the Oxidized Form: The solubility of N,N'-diformyl-L-cystine, much like cystine itself, is highly dependent on pH.[5][6] It is least soluble near its isoelectric point (around neutral pH) and shows increased solubility in highly acidic (pH < 2) and alkaline (pH > 8) conditions.[7] This is because at extreme pH values, the carboxylic acid and amino groups become fully protonated or deprotonated, respectively, increasing the molecule's net charge and its interaction with water.

  • Solvent Effects: In a less polar solvent like ethanol, the solubility of both forms is reduced, but the more polar reduced form is still expected to be more soluble than the oxidized form.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that the reduced form, N-formyl-L-cysteine , possesses vastly superior aqueous solubility compared to its oxidized dimeric form, N,N'-diformyl-L-cystine . This difference is primarily attributable to the presence of a polar, hydrogen-bonding thiol group in the reduced form versus a less polar, non-hydrogen-donating disulfide bond in the oxidized form.

For researchers, scientists, and drug development professionals, these findings have critical implications:

  • Reaction Chemistry: When using these compounds as reactants, the choice of solvent and pH must be carefully considered to ensure sufficient concentration for efficient reaction kinetics. The oxidized form may require non-aqueous solvents or extreme pH conditions to be solubilized effectively.

  • Drug Formulation: If either of these molecules is an API or a key intermediate, the reduced form presents a significant advantage for developing aqueous-based formulations (e.g., injectables). The oxidized form would likely require advanced formulation strategies like salt formation, co-solvents, or nano-milling to achieve therapeutic concentrations.[11]

  • Purification and Isolation: The pH-dependent solubility of the oxidized form can be exploited during purification. It can be precipitated out of solution by adjusting the pH to its point of minimum solubility, facilitating its separation from more soluble impurities.

  • Analytical Method Development: The significant solubility differences necessitate distinct sample preparation protocols for analytical techniques like HPLC or NMR to ensure complete dissolution and accurate quantification.

By understanding the fundamental chemical principles that govern the solubility of these two forms, researchers can make more informed decisions, leading to more efficient and successful development outcomes.

References

  • Nakatani, T., et al. (1983). Assessment of cystine solubility in urine and of heterogeneous nucleation. The Journal of Urology. Available at: [Link]

  • Leslie, S.W., & Sajjad, H. (2023). Cystinuria. StatPearls. Available at: [Link]

  • Pak, C. Y., & Fuller, C. (1983). Assessment of Cystine Solubility in Urine and of Heterogeneous Nucleation. The Journal of Urology. Available at: [Link]

  • Streeper, M.J. (2024). Cystinuria. Medscape. Available at: [Link]

  • Ferreira, I., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • Shtukenberg, A. G., et al. (2015). Variables associated with cystine solubility. ResearchGate. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Jamali, F., & Tavakoli, N. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online. Available at: [Link]

  • Xu, Q., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry. Available at: [Link]

  • World Health Organization (WHO). (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Available at: [Link]

  • Pediaa. (2012). Difference Between Cysteine and Cystine. Available at: [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Wikipedia. (n.d.). Cysteine. Available at: [Link]

  • PubChemLite. (n.d.). N-formyl-s-ethyl-l-cysteine. Available at: [Link]

  • Roy, L., & Ghorui, T. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Cysteine. PubChem Compound Database. Available at: [Link]

  • Ghotbi, C., & Vera, J. H. (2000). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. (n.d.). Cystine. Available at: [Link]

  • Lash, L. H., & Jones, D. P. (1985). Distribution of oxidized and reduced forms of glutathione and cysteine in rat plasma. Archives of Biochemistry and Biophysics. Available at: [Link]

  • ResearchGate. (n.d.). Cysteine structure. Reduction reaction from cystine to cysteine. Available at: [Link]

  • Tesfamariam, B. (2009). Oxidation of extracellular cysteine/cystine redox state in bleomycin-induced lung fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • ResearchGate. (2017). How is cysteine oxidized to cystine in cell culture?. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N,N'-Diformyl-L-cystine proper disposal procedures

Operational Guide: Safe Disposal and Handling of N,N'-Diformyl-L-cystine Executive Summary & Chemical Profile Objective: To provide a self-validating protocol for the containment, neutralization, and disposal of N,N'-Dif...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of N,N'-Diformyl-L-cystine

Executive Summary & Chemical Profile

Objective: To provide a self-validating protocol for the containment, neutralization, and disposal of N,N'-Diformyl-L-cystine. While often classified as non-hazardous under GHS criteria, this compound requires strict stewardship due to its sulfur content and potential to generate noxious odors or interfere with downstream biological assays if improperly sewered.

Chemical Identity Verification:

Property Specification
Chemical Name N,N'-Diformyl-L-cystine
CAS Number 29581-98-4
Formula C₈H₁₂N₂O₆S₂
Molecular Weight 296.32 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water (pH dependent), DMSO; slightly soluble in ethanol

| Primary Hazard | Skin/Eye Irritant (Precautionary); Sulfur-based odor potential |[1][2]

Hazard Assessment & Causality

Why we handle it this way:

  • The Sulfur Factor: Although N,N'-Diformyl-L-cystine is a stable disulfide, uncontrolled release into plumbing can lead to reduction by anaerobic bacteria in P-traps, generating Hydrogen Sulfide (

    
    ) or mercaptans. Rule:  Never dispose of sulfur-containing organics down the drain.
    
  • Amide Stability: The formyl groups protect the amine terminals, reducing the risk of N-chloramine formation during bleach decontamination compared to free cystine. However, strong oxidizers should still be added slowly.

  • Thermal Decomposition: Incineration is the only validated destruction method. The compound decomposes to release

    
     and 
    
    
    
    ; therefore, it must be routed to a facility with appropriate scrubbers (High-BTU waste stream).

Personal Protective Equipment (PPE) Matrix

Standard Operating Procedure (SOP) Requirement:

  • Respiratory: NIOSH-approved N95 dust mask (for solid weighing) or half-mask respirator with organic vapor/acid gas cartridges (if heating or large spills).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for solution preparation.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, weighing boat residues, spill cleanup solids.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) in the waste bin.

  • Containerization: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Constituents: "N,N'-Diformyl-L-cystine (100%)"

    • Hazard Checkbox: "Irritant" (if applicable per local SDS), "Organic."

  • Disposal Path: Route to High Temperature Incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • pH Validation: Check the pH of the solution.

    • If Acidic (< pH 4): Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 6–8. This prevents potential off-gassing when mixed with other waste streams.
      
  • Solvent Classification:

    • Aqueous/Non-Halogenated: If dissolved in buffers, water, or DMSO.

    • Halogenated:[2][3] If dissolved in DCM or Chloroform.

  • Accumulation: Pour into the appropriate satellite accumulation container (Carboy).

    • Critical Step: Leave 10% headspace in the container to allow for expansion.

  • Deactivation (Optional for Benchtop Spills):

    • Treat small liquid spills with 10% fresh bleach solution (Sodium Hypochlorite) for 15 minutes. This oxidizes the disulfide bond to sulfonate, rendering it odorless and water-soluble for easier cleanup. Absorb with vermiculite.[3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for categorizing N,N'-Diformyl-L-cystine waste streams.

DisposalWorkflow Start Waste Generation: N,N'-Diformyl-L-cystine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidBin Container: HDPE Jar Label: Non-Halogenated Solid SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated/Aqueous (Water, DMSO, Methanol) SolventCheck->NonHalo No Halogens HaloBin Stream: Halogenated Organic Code: F001/F002 (if applicable) Halo->HaloBin NonHaloBin Stream: High BTU Organic (Incineration) NonHalo->NonHaloBin

Figure 1: Decision tree for N,N'-Diformyl-L-cystine waste stream segregation.

Regulatory Framework & Waste Codes[2][4][5][6][7][8]

While N,N'-Diformyl-L-cystine is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator (you) based on the mixture properties.

Regulatory BodyClassificationCode/Action
EPA (RCRA) Non-Regulated (Pure)None (Unless characteristic D001/D002 applies to mixture)
EPA (RCRA) Ignitable MixtureD001 (If flashpoint < 60°C due to solvent)
DOT (Transport) Not RegulatedN/A (Keep SDS accessible during transport)
European Waste Code Lab Chemicals16 05 06 * (Lab chemicals consisting of dangerous substances)

Operational Tip: If your facility uses a "generic" chemical waste stream, categorize this as "Non-Halogenated Organic Waste" .

Emergency Response (Spill Control)

Scenario: 50g Bottle Drop (Solid Spill).

  • Isolate: Evacuate immediate area (3 meters).

  • PPE Up: Don nitrile gloves, goggles, and N95 mask.

  • Contain: Gently cover powder with paper towels dampened with water (prevents dust generation).

  • Collect: Scoop material into a waste bag.

  • Clean: Wipe surface with 10% bleach solution, followed by water.

  • Disposal: Label bag as "Chemical Spill Debris - N,N'-Diformyl-L-cystine" and dispose as solid chemical waste.

References

  • Sigma-Aldrich. (n.d.).[4] Product Specification: N,N'-Diformyl-L-cystine (CAS 29581-98-4).[4] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (n.d.). Compound Summary: Cystine Derivatives.[1] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

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Method

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Diformyl-L-cystine
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N,N'-Diformyl-L-cystine
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